4-Hydroxy-6-methylnicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLDZLRTUWFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955410 | |
| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-58-8, 67367-33-3 | |
| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical protocols for 4-Hydroxy-6-methylnicotinic acid. This document is intended to serve as a core resource for professionals engaged in chemical research and pharmaceutical development.
Core Properties
This compound, also known by its IUPAC name 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pyridine derivative.[1] It presents as a white to off-white solid.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2][3] |
| CAS Number | 67367-33-3 | [1][2][4][5] |
| Melting Point | 263-265 °C | [2] |
| Boiling Point (Predicted) | 481.1 ± 45.0 °C | [2] |
| Density (Predicted) | 1.393 g/cm³ | [2] |
| pKa (Predicted) | 0.26 ± 0.10 | [2] |
| Appearance | White to off-white solid | [2] |
| InChI Key | AOJLDZLRTUWFFY-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=O)C(=CN1)C(=O)O | [1] |
| Topological Polar Surface Area | 70.42 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Reactivity
This compound serves as a versatile starting material in organic synthesis. One notable application is its use in the synthesis of methyl 4-hydroxy-6-methylnicotinate, a precursor for more complex molecules.[6] The synthesis can be achieved via an esterification reaction.[6]
This protocol is based on the esterification of this compound.[6]
Materials:
-
This compound (200 mmol, 30.6 g)[6]
-
Dichloromethane (DCM, 250 mL)[6]
-
Methanol (MeOH, 250 mL)[6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 220 mmol, 42.2 g)[6]
-
4-Dimethylaminopyridine (DMAP, 10.00 mmol, 1.222 g)[6]
-
Silica gel for column chromatography[6]
-
Solvents for chromatography (DCM/MeOH, 20:1 by volume)[6]
Procedure:
-
A solution of this compound (200 mmol) is prepared in a mixture of DCM (250 mL) and MeOH (250 mL).[6]
-
To this solution, EDCI (220 mmol) and DMAP (10.00 mmol) are added at room temperature.[6]
-
The resulting mixture is stirred under reflux conditions.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]
-
Upon completion, the mixture is concentrated using a rotary evaporator.[6]
-
The residue is then purified by silica gel column chromatography, eluting with a DCM/MeOH (20:1) mixture to yield the final product, methyl 4-hydroxy-6-methylnicotinate.[6]
Workflow Diagram:
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[6]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[6] For the related ester, methyl 4-hydroxy-6-methylnicotinate, characteristic proton signals were observed at δ 8.15, 6.16, 4.80, 3.70, and 2.16 ppm in D₂O.[6] Carbon signals were observed at δ 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97, and 17.79 ppm.[6]
2. Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray interface (ESI) can be used to confirm the molecular formula.
-
Procedure: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument provides a precise mass-to-charge ratio, which can be used to determine the elemental composition.
3. Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The resulting spectrum will show characteristic absorption bands for the functional groups present, such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C=C/C=N (aromatic ring) vibrations.
Analytical Workflow Diagram:
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]
Applications in Research and Development
This compound and its derivatives are valuable intermediates in organic synthesis. For example, the related compound 6-Methylnicotinic acid is known to be an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[7][8] The functional groups present on the pyridine ring of this compound—the hydroxyl, methyl, and carboxylic acid groups—allow for a variety of chemical transformations, making it a useful building block for creating libraries of compounds for drug discovery screening. It can also be used in the synthesis of isomeric lanthanide complexes for studying their crystal structure and properties.[4]
References
- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 67367-33-3 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 67367-33-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, and a key synthetic route. Experimental protocols and spectroscopic data are presented to facilitate its use in research and development.
Chemical Structure and Formula
This compound, a substituted pyridine derivative, is characterized by a pyridine ring with a hydroxyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position. It exists in tautomeric equilibrium with its pyridone form, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, which is the predominant isomer.
Chemical Formula: C₇H₇NO₃[1][2]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 153.14 g/mol | [2][3] |
| IUPAC Name | 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [4] |
| CAS Number | 67367-33-3 (alternative: 33821-58-8) | [1][2] |
| Appearance | White to yellow powder or crystalline solid | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature or -20°C | [2][5] |
Synthesis
A common and effective method for the synthesis of this compound involves the reaction of 4-Hydroxy-6-methyl-2-pyrone with aqueous ammonium hydroxide.[6] This reaction proceeds via ring-opening of the pyrone lactone followed by recyclization to form the pyridone ring.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (a tautomer)
This protocol describes the synthesis of the pyridone tautomer from 4-hydroxy-6-methylpyran-2-one.
Materials:
-
4-Hydroxy-6-methylpyran-2-one
-
28% Ammonium hydroxide solution
Procedure: [6]
-
To a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol).
-
While stirring, add 28% ammonium hydroxide (5 mmol).
-
Continue stirring the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, can be isolated. The reported yield for this conversion is 80%.[6]
Spectroscopic Data
NMR Spectroscopy of Methyl 4-hydroxy-6-methylnicotinate
The following data was reported for the ¹H and ¹³C NMR spectra of methyl 4-hydroxy-6-methylnicotinate.[7]
¹H NMR (400 MHz, D₂O):
-
δ 8.15 (s, 1H)
-
δ 6.16 (s, 1H)
-
δ 3.70 (s, 3H)
-
δ 2.16 (s, 3H)
¹³C NMR (101 MHz, D₂O):
-
δ 177.62
-
δ 166.19
-
δ 150.20
-
δ 143.84
-
δ 118.60
-
δ 114.80
-
δ 51.97
-
δ 17.79
FT-IR Spectroscopy
The FT-IR spectrum of a nicotinic acid derivative will typically exhibit characteristic absorption bands. For this compound, the following peaks can be anticipated based on its functional groups:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic and methyl): Bands in the 3100-2800 cm⁻¹ region.
-
C=O stretch (pyridone and carboxylic acid): Strong absorptions in the 1750-1650 cm⁻¹ range.
-
C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[8] For this compound (MW = 153.14), prominent fragments might be observed at m/z values corresponding to the loss of these moieties.
Biological Activity and Applications
The biological activities of this compound are not extensively documented in publicly available literature. However, related nicotinic acid and pyridinone structures are known to possess a range of biological activities. For instance, 6-Methylnicotinic acid is an intermediate in the synthesis of the drug Etoricoxib, a non-steroidal anti-inflammatory drug.[9] The structural similarity suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its pharmacological potential.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The information and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile compound.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide on the Physicochemical Properties of 4-Hydroxy-6-methylnicotinic Acid (CAS Number: 67367-33-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylnicotinic acid, identified by the CAS number 67367-33-3, is a heterocyclic compound and a derivative of nicotinic acid (Vitamin B3). Its chemical structure, featuring both a hydroxyl and a methyl group on the pyridine ring, imparts unique physicochemical properties that are of significant interest in pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an exploration of its potential role within metabolic pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing decisions in drug formulation, synthesis, and biological activity studies.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 263-265 °C | [2][3] |
| Boiling Point (Predicted) | 481.1 ± 45.0 °C | [2] |
| Density (Predicted) | 1.393 g/cm³ | [2][4] |
Chemical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| IUPAC Name | 4-hydroxy-6-methylpyridine-3-carboxylic acid | |
| InChI | InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | [1][2] |
| InChIKey | AOJLDZLRTUWFFY-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(=O)C(=CN1)C(=O)O | |
| pKa (Predicted) | 0.26 ± 0.10 | [2] |
| Solubility | Soluble in water and organic solvents. | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures constitutes the melting range. For a pure compound, this range is typically narrow.
Density Determination (Gas Pycnometry)
Gas pycnometry provides a highly accurate method for determining the density of a solid powder.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.
-
Purging: The chamber is purged with a non-reactive gas, typically helium, to remove any adsorbed moisture or air.
-
Measurement: The instrument measures the pressure change when a known volume of the gas is introduced into the sample chamber. By applying the ideal gas law, the volume of the solid sample is accurately determined.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Spectroscopic Analysis
Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance III 400 MHz instrument.
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Spectra are acquired with appropriate pulse sequences and acquisition parameters to resolve all proton and carbon signals. The chemical shifts, coupling constants, and integration values are then analyzed to confirm the molecular structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS analysis can be performed using an instrument like an Agilent 6520 Q-TOF LC/MS.
-
Methodology: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the exact mass of the molecular ion is measured. This allows for the determination of the elemental composition and confirmation of the molecular formula with high accuracy.
-
Potential Metabolic Pathway Involvement
While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to nicotinic acid suggests a potential interaction with the Nicotinamide Adenine Dinucleotide (NAD⁺) biosynthesis and salvage pathways. NAD⁺ is a critical coenzyme in numerous cellular redox reactions and signaling processes. Understanding how derivatives like this compound might influence these pathways is a key area for future research.
The diagram below illustrates the established salvage pathway for nicotinic acid and proposes a potential point of interaction for this compound.
Caption: Proposed interaction of this compound with the NAD+ salvage pathway.
The logical workflow to investigate the influence of this compound on this pathway would involve treating relevant cell lines (e.g., hepatocytes) with the compound and subsequently quantifying the levels of NAD⁺ and its precursors using techniques like liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for studying the effects of the compound on NAD+ metabolism.
Conclusion
This compound (CAS 67367-33-3) is a compound with well-defined physicochemical properties that make it a subject of interest for further research and development. This guide provides a foundational understanding of its characteristics and the experimental approaches required for its study. The potential for this molecule to interact with fundamental metabolic pathways, such as NAD⁺ synthesis, opens up exciting avenues for investigation in areas of metabolic disorders, neurodegenerative diseases, and aging. The provided experimental workflows and diagrams serve as a starting point for researchers aiming to explore the biological significance of this intriguing molecule.
References
The Pharmacological Potential of 4-Hydroxy-6-methylnicotinic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives continue to be a rich source of novel therapeutic agents. Among these, 4-Hydroxy-6-methylnicotinic acid and its derivatives are emerging as a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, antioxidant, and antitumor properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often begins with the parent compound, this compound, which can be synthesized from 4-Hydroxy-6-methyl-2-pyrone[1]. A common synthetic modification is the esterification of the carboxylic acid group. For instance, methyl 4-hydroxy-6-methylnicotinate can be synthesized from this compound using methanol in the presence of a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylpropylamine) carbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP)[2].
A representative synthetic scheme for the esterification of this compound is depicted below.
Caption: Synthetic pathway for Methyl 4-hydroxy-6-methylnicotinate.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate
This protocol is adapted from a method used for a similar substrate[2].
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH mixture)
Procedure:
-
Dissolve this compound in a mixture of DCM and MeOH at room temperature.
-
Add EDCI and a catalytic amount of DMAP to the solution.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/MeOH, 20:1 by volume) to obtain the final product.
Biological Activities of this compound Derivatives
Derivatives of this compound and structurally related compounds have demonstrated a range of biological activities. The following sections summarize the key findings in antimicrobial, antioxidant, and antitumor activities.
Antimicrobial Activity
While specific data for this compound derivatives is limited in the provided search results, studies on structurally similar 4-hydroxycoumarin derivatives provide valuable insights into their potential antimicrobial effects. These compounds have shown activity against various bacteria and fungi, with a notable efficacy against Gram-positive bacteria[3][4][5].
Table 1: Antimicrobial Activity of 4-Hydroxycoumarin Derivatives
| Compound | Test Organism | Method | Activity (Inhibition Zone in mm) | Reference |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Diffusion | 34.5 | [3] |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | Diffusion | 24 | [3] |
It is important to note that these compounds did not show significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[3][4][5]. The antifungal activity against Candida albicans was reported to be weaker than the antibacterial activity[3][4].
Below is a generalized workflow for assessing antimicrobial activity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
IUPAC Name and Synonyms
The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.
IUPAC Name: 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid[1]
Synonyms:
-
4-Hydroxy-6-methyl-3-pyridinecarboxylic acid
-
6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1]
-
4-Hydroxy-6-methyl-3-picolinic acid[2]
-
6-Methyl-4(1H)-pyridone-3-carboxylic acid
Chemical and Physical Properties
A summary of the key physicochemical properties of 4-Hydroxy-6-methylnicotinic acid is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| CAS Number | 67367-33-3, 33821-58-8 | [1] |
| Appearance | White to yellow powder or crystalline solid | [4] |
| Melting Point | 263-265 °C | |
| Boiling Point (Predicted) | 481.1 ± 45.0 °C | [5] |
| Density (Predicted) | 1.393 g/cm³ | [5] |
| pKa (Predicted) | 0.26 ± 0.10 | [5] |
| Purity (Typical) | ≥96.0% (HPLC) | [4] |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not extensively described in the readily available literature, its derivatives are of interest. A notable example is the synthesis of its methyl ester, methyl 4-hydroxy-6-methylnicotinate, which utilizes this compound as the starting material.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate[6]
This protocol details the esterification of this compound.
Materials:
-
This compound (98%)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 99%)
-
4-Dimethylaminopyridine (DMAP, 99%)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of this compound.
-
Upon completion, concentrate the mixture using a rotary evaporator.
-
Purify the residue by silica gel column chromatography with an elution of DCM/MeOH (20:1 by volume) to yield the product, methyl 4-hydroxy-6-methylnicotinate.
Yield: 29.5 g (88%)
Biological and Pharmacological Activity
Currently, there is a notable lack of in-depth, publicly available data on the specific biological activities, mechanism of action, and signaling pathways associated with this compound. Its primary documented use is as a starting material in the synthesis of other compounds, such as isomeric lanthanide complexes with potential applications in materials science.[6]
Given its structural relation to nicotinic acid (Vitamin B3) and its derivatives, it is plausible that this compound could be investigated for roles in metabolic pathways or as a ligand for nicotinic acid receptors. However, without experimental data, any potential pharmacological role remains speculative.
Logical Workflow for Synthetic Elaboration
While no complex signaling pathways involving this compound have been identified, a logical workflow for its synthetic utilization can be visualized. The following diagram illustrates the transformation of the parent acid to its methyl ester and a subsequent bromination step, representing a common sequence in medicinal chemistry to generate new analogues for screening.
Caption: Synthetic elaboration of this compound.
Conclusion
This compound is a well-characterized compound in terms of its chemical structure and basic properties. Its utility as a synthetic precursor is demonstrated in the preparation of its methyl ester. However, a significant gap exists in the understanding of its biological and pharmacological profile. This presents an opportunity for researchers in drug discovery and development to explore the potential of this molecule and its derivatives. Future studies could focus on screening for activity against various biological targets, particularly those associated with nicotinic acid and its analogues, to uncover novel therapeutic applications.
References
- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. This compound | 67367-33-3 [m.chemicalbook.com]
- 6. This compound | 67367-33-3 [chemicalbook.com]
Unlocking the Therapeutic Potential of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Core Scaffold in Drug Discovery and Development
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the versatile scaffold of 4-Hydroxy-6-methylnicotinic acid. This pyridine derivative, also known by its synonym 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, presents a promising starting point for the development of novel therapeutics. This document outlines its potential research applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Core Chemical and Physical Properties
This compound is a small organic molecule with the chemical formula C₇H₇NO₃ and a molecular weight of approximately 153.14 g/mol . Its structure, characterized by a pyridone ring with hydroxyl, methyl, and carboxylic acid functional groups, provides a rich template for chemical modification and optimization in drug discovery programs.
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid |
| CAS Number | 67367-33-3 |
Potential Research Applications
Derivatives of this compound have demonstrated significant potential in two key therapeutic areas: as antimalarial agents and as cytotoxic compounds for cancer therapy.
Antimalarial Activity
Derivatives based on the 4-pyridone core, structurally similar to this compound, have shown potent activity against the malaria parasite, Plasmodium falciparum. These compounds have been identified as inhibitors of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex.
| Compound | Target | Organism | Assay | IC₅₀ (nM) | Reference |
| Diaryl ether substituted 4-pyridones | Cytochrome bc1 complex | Plasmodium falciparum | In vitro inhibition | >500-fold improvement over chloroquine | [1] |
Note: The reference indicates a significant improvement in IC₅₀ compared to chloroquine, but does not provide a specific value for the derivatives.
Anticancer Activity
Novel dihydropyridine carboxylic acid derivatives have exhibited cytotoxic effects against human cancer cell lines. Notably, these compounds have shown promising activity against the HCT-15 human colon cancer cell line, with a proposed mechanism of action involving the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[2]
| Compound | Target | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Dihydropyridine carboxylic acid derivative 3a | PARP-1 (proposed) | HCT-15 (human colon cancer) | MTT Assay | 7.94 ± 1.6 | [2][3] |
| Dihydropyridine carboxylic acid derivative 3b | PARP-1 (proposed) | HCT-15 (human colon cancer) | MTT Assay | 9.24 ± 0.9 | [2][3] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthesis for a key intermediate, methyl 4-hydroxy-6-methylnicotinate, is provided below. This can serve as a starting point for further derivatization.
Synthesis of Methyl 4-hydroxy-6-methylnicotinate
-
Materials: this compound, Dichloromethane (DCM), Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP).
-
Procedure:
-
To a solution of this compound (200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (220 mmol) and DMAP (10.00 mmol) at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Concentrate the mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a DCM/MeOH (20:1 by volume) eluent to yield the product.[4]
-
In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol is adapted for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][6]
-
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete medium (RPMI 1640 with supplements)
-
96-well microplates pre-dosed with test compounds
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I dye
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a parasite suspension in complete medium at a desired hematocrit and parasitemia.
-
Add the parasite suspension to the pre-dosed 96-well plates.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on the HCT-15 cancer cell line.[7][8][9]
-
Materials:
-
HCT-15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed HCT-15 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
Signaling Pathway Visualizations
Inhibition of the P. falciparum Cytochrome bc1 Complex
Derivatives of this compound can inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in P. falciparum. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol to cytochrome c, which in turn halts ATP synthesis and leads to parasite death.[6][10][11]
Caption: Inhibition of the P. falciparum cytochrome bc1 complex by a 4-pyridone derivative.
PARP-1 Inhibition Leading to Apoptosis in Cancer Cells
Dihydropyridine carboxylic acid derivatives are proposed to induce cytotoxicity in cancer cells through the inhibition of PARP-1. PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). Its inhibition leads to the accumulation of SSBs, which, upon replication, are converted to double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and subsequent apoptosis.[12][13][14]
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. proteopedia.org [proteopedia.org]
- 3. [PDF] Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. iddo.org [iddo.org]
- 6. journals.asm.org [journals.asm.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. PDB-101: Molecule of the Month: Cytochrome bc1 [pdb101.rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. researchgate.net [researchgate.net]
Unraveling the Biological Role of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide to Putative Mechanisms and Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-methylnicotinic acid is a pyridine carboxylic acid derivative with a currently uncharacterized mechanism of action in biological systems. Despite its structural similarity to biologically active compounds such as nicotinic acid and its metabolites, a comprehensive understanding of its specific molecular targets and signaling pathways remains elusive. This technical guide synthesizes the available, albeit limited, information on related compounds to propose putative mechanisms of action for this compound. We explore its potential roles in microbial metabolic pathways, as a ligand for nicotinic acid receptors, and as a potential enzyme inhibitor. This document aims to provide a foundational resource for researchers by detailing hypothetical signaling pathways, presenting relevant data from analogous compounds, and outlining comprehensive experimental protocols to facilitate future investigations into the biological significance of this compound.
Introduction
This compound is a small organic molecule whose biological functions are largely unexplored. Publicly available information is primarily confined to its chemical properties and commercial availability. However, the structural motifs present in this compound, namely the pyridine ring and the carboxylic acid group, are features of numerous bioactive molecules, suggesting the potential for significant biological activity. This guide will delve into hypothetical mechanisms of action based on the known biological roles of structurally similar compounds.
Putative Mechanism of Action I: Involvement in Microbial Nicotinic Acid Degradation
Microorganisms have evolved diverse metabolic pathways to utilize pyridine derivatives as carbon and nitrogen sources. A common initial step in the degradation of nicotinic acid and its derivatives is hydroxylation.
Hypothetical Role: this compound may act as a metabolic intermediate, a substrate for further enzymatic modification, or an inhibitor of key enzymes within these degradation pathways. Bacterial strains have been identified that degrade 6-methylnicotinic acid, with initial hydroxylation occurring at the C2 position.[1][2] While hydroxylation at the C4 position of 6-methylnicotinic acid has not been documented, it represents a plausible biochemical transformation.
Proposed Signaling Pathway: Microbial Degradation
The following diagram illustrates a hypothetical pathway for the microbial degradation of 6-methylnicotinic acid, indicating the potential position of this compound.
References
Spectroscopic Profile of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylnicotinic acid (CAS No: 67367-33-3), a pyridine derivative of interest in medicinal chemistry and drug development. This document details its predicted and known spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.
Core Spectroscopic Data
The structural elucidation of this compound, a molecule with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is reliant on a combination of modern spectroscopic techniques. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of data derived from closely related compounds and predicted values, alongside confirmed mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is based on the analysis of the closely related compound, methyl 4-hydroxy-6-methylnicotinate, and predictive models.
¹H NMR (Proton NMR) Data (Predicted)
The ¹H NMR spectrum is expected to reveal the chemical environment of the protons in the molecule. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~11.5 | Broad Singlet | 1H | -OH |
| ~7.9 | Singlet | 1H | H-2 (Pyridine ring) |
| ~6.2 | Singlet | 1H | H-5 (Pyridine ring) |
| ~2.3 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented below.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~165 | C-4 |
| ~155 | C-6 |
| ~145 | C-2 |
| ~115 | C-3 |
| ~110 | C-5 |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | O-H stretch (Phenolic) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1620-1580 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| 1450-1350 | Medium | C-H bending |
| 1300-1200 | Medium | C-O stretching |
| ~900 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Parameter | Value | Source |
| Molecular Weight | 153.14 g/mol | [Computed by PubChem][1] |
| Exact Mass | 153.0426 g/mol | [Computed by PubChem][1] |
| Monoisotopic Mass | 153.042593085 Da | [Computed by PubChem][1] |
Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 154.0504 would be expected. Key fragmentation pathways would likely involve the loss of H₂O (m/z 136.0398) and CO₂ (m/z 110.0606) from the carboxylic acid group.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator).
-
Transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Acquisition time: ~4 s
-
Spectral width: -2 to 16 ppm
-
-
-
Data Acquisition (¹³C NMR):
-
Use the same spectrometer.
-
Typical parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Spectral width: -10 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
FT-IR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) of the FT-IR spectrometer is clean.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Record the spectrum over the mid-IR range of 4000-400 cm⁻¹.
-
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions (for separation if needed):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):
-
Ionization mode: Positive (to observe [M+H]⁺) and/or Negative (to observe [M-H]⁻).
-
Capillary voltage: 3-4 kV.
-
Drying gas flow: 8-12 L/min.
-
Drying gas temperature: 300-350 °C.
-
Nebulizer pressure: 30-50 psi.
-
Scan range: m/z 50-300.
-
For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 154.05) and apply a collision energy to induce fragmentation.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
References
Solubility Profile of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-6-methylnicotinic acid (CAS No: 67367-33-3), a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and analytical method design. While specific quantitative experimental data on the solubility of this compound in a range of solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information from various sources and provides a standardized experimental protocol for its determination.
Predicted Solubility of this compound
Based on the molecular structure of this compound, which features both a polar carboxylic acid group and a hydroxyl group, as well as a pyridine ring capable of hydrogen bonding, a qualitative prediction of its solubility in common laboratory solvents can be made. The compound is expected to exhibit higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents. The following table summarizes these predictions.
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | High |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | Medium |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Acetone | Polar Aprotic | Medium |
| Dichloromethane (DCM) | Halogenated | Low |
| Chloroform | Halogenated | Low |
| Ethyl Acetate | Ester | Low |
| Toluene | Aromatic | Insoluble |
| Hexane | Nonpolar | Insoluble |
Disclaimer: The data presented in this table is predicted based on chemical principles and qualitative observations from synthetic procedures. For precise quantitative values, experimental determination is required.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
To each vial, add a known volume of the selected solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Signaling Pathways and Logical Relationships
As this compound is primarily a chemical intermediate, its direct involvement in specific signaling pathways is not a primary area of research. However, understanding its solubility is a critical logical step in the workflow of its use in synthesizing more complex, biologically active molecules. The following diagram illustrates this logical relationship.
4-Hydroxy-6-methylnicotinic Acid: A Technical Guide to Thermal Stability and Melting Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal properties of 4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document summarizes its melting point and discusses its thermal stability, offering insights into the experimental methodologies used to determine these crucial parameters.
Core Physicochemical Data
The melting point is a critical parameter for the characterization and purity assessment of a solid compound. For this compound, the available data indicates a relatively high melting point, suggesting significant intermolecular forces within its crystalline structure.
| Parameter | Value | Source |
| Melting Point | 263-265 °C | [1] |
Experimental Protocols for Thermal Analysis
The determination of melting point and thermal stability is primarily accomplished through two key thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is widely employed to determine the melting point, enthalpy of fusion, and to study phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate. A typical heating rate for melting point determination is 10 °C/min. An inert nitrogen atmosphere is maintained to prevent oxidative degradation.
-
Data Acquisition: The DSC instrument heats the sample and reference pans at a linear rate. The differential heat flow required to maintain both the sample and reference at the same temperature is recorded.
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. An endothermic peak is observed during melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak can be integrated to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within a furnace. The desired temperature program and atmosphere (e.g., nitrogen or air) are set. A typical TGA experiment involves heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min).
-
Data Acquisition: The instrument continuously monitors and records the sample's mass as the temperature increases.
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is often taken as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal. Studies on the parent compound, nicotinic acid, show a multi-stage decomposition process involving sublimation, melting, and evaporation.[1][2]
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Caption: Workflow for determining the melting point and thermal stability.
References
Technical Guide: 4-Hydroxy-6-methylnicotinic Acid - Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.
Introduction
4-Hydroxy-6-methylnicotinic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its safety, handling, and toxicological properties is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a consolidated overview of the available safety and handling information for this compound.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
Source: PubChem CID 10702014[1]
Table 2: GHS Hazard Statements and Pictogram
| Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H315: Causes skin irritation.[1] |
| H319: Causes serious eye irritation.[1] | ||
| H335: May cause respiratory irritation.[1] |
The GHS classification indicates that this compound can cause significant irritation upon contact with the skin and eyes, and may lead to respiratory irritation if inhaled.
Caption: GHS Hazard Communication Workflow for this compound.
Toxicity Information
A comprehensive search of publicly available toxicological databases and literature has been conducted.
Quantitative Toxicity Data: There is currently no publicly available quantitative toxicity data , such as LD50 (Lethal Dose, 50%) for oral or dermal routes, or LC50 (Lethal Concentration, 50%) for inhalation, for this compound.
Toxicokinetics and Mechanism of Toxicity: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems is not available. The specific mechanism by which it exerts its irritant effects has not been elucidated in the reviewed literature.
Toxicity of Related Compounds: Studies on nicotinic acid and its derivatives indicate that at high doses, adverse effects can include gastrointestinal issues and potential liver toxicity.[2][3][4] However, it is crucial to note that these findings may not be directly applicable to this compound due to differences in chemical structure.
Safe Handling and Experimental Protocols
Given the irritant nature of this compound, strict adherence to safe handling protocols is mandatory. The following workflow is based on standard laboratory practices for handling hazardous chemicals and the GHS precautionary statements associated with this compound.
Caption: Safe Handling Workflow for this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.
Handling Procedures
-
Avoid generating dust.
-
Use in a well-ventilated place.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.
Conclusion
This compound is a chemical that requires careful handling due to its irritant properties. While quantitative toxicity data is currently lacking, the available GHS classification provides a clear basis for implementing appropriate safety measures. Researchers, scientists, and drug development professionals must adhere to the handling and safety protocols outlined in this guide and the compound's specific Safety Data Sheet to ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicity of nicotinic acid and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crnusa.org [crnusa.org]
- 4. Niacin Toxicity - Nutritional Disorders - Merck Manual Professional Edition [merckmanuals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-methylnicotinic Acid from 4-Hydroxy-6-methyl-2-pyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylnicotinic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its pyridine core, substituted with hydroxyl and methyl groups, offers multiple sites for further chemical modification, making it an attractive starting material in drug discovery and development. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from the readily available starting material, 4-hydroxy-6-methyl-2-pyrone. The described synthesis involves a ring transformation reaction where the pyrone ring is opened and subsequently recyclized in the presence of an amine, typically ammonia, to form the desired pyridine derivative.
Reaction Principle and Mechanism
The conversion of 4-hydroxy-6-methyl-2-pyrone to this compound is a nucleophilic addition-elimination reaction followed by an intramolecular cyclization and dehydration. The reaction mechanism initiates with the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) at the electrophilic C-6 position of the pyrone ring.[1] This leads to the opening of the lactone ring, forming an intermediate acyclic amide. Subsequent intramolecular condensation between the newly formed amide and the ketone group, followed by dehydration, results in the formation of the stable aromatic pyridine ring.
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound from 4-hydroxy-6-methyl-2-pyrone. While microwave-assisted synthesis with specific primary amines has been shown to be effective for analogous compounds, this protocol describes a conventional heating method using aqueous ammonia.[2]
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Aqueous ammonia (28-30%)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Activated carbon
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 12.6 g (0.1 mol) of 4-hydroxy-6-methyl-2-pyrone.
-
Addition of Reagent: To the flask, add 100 mL of concentrated aqueous ammonia (28-30%).
-
Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid under constant stirring in an ice bath until the pH reaches approximately 3-4. The product will precipitate out of the solution.
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water (2 x 50 mL).
-
Purification: Transfer the crude product to a beaker containing 150 mL of ethanol. Add a small amount of activated carbon and heat the mixture to boiling with stirring for 15 minutes. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Hydroxy-6-methyl-2-pyrone | 12.6 g (0.1 mol) |
| Aqueous Ammonia (28-30%) | 100 mL |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Theoretical Yield | 15.3 g |
| Expected Practical Yield | 70-80% |
| Appearance | White to off-white crystalline solid |
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Concentrated aqueous ammonia and hydrochloric acid are corrosive and have pungent fumes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and follow standard laboratory safety procedures.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from 4-hydroxy-6-methyl-2-pyrone. This transformation is a key step in accessing a versatile building block for the development of novel pharmaceutical compounds. The straightforward procedure and readily available starting materials make this synthesis amenable to various research and development settings. Further optimization of reaction conditions, such as temperature, reaction time, and concentration, may lead to improved yields and purity.
References
Step-by-step protocol for 4-Hydroxy-6-methylnicotinic acid synthesis.
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides a detailed two-step protocol for the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS: 67367-33-3). The synthesis proceeds via a Guareschi-Thorpe condensation to form a cyanopyridone intermediate, followed by acid-catalyzed hydrolysis to yield the final product.
Safety Precautions
Hazard Assessment: The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation. Reactants and solvents used in this protocol, such as ethyl acetoacetate, cyanoacetamide, piperidine, and concentrated sulfuric acid, have their own specific hazards. Concentrated sulfuric acid is highly corrosive. Piperidine is flammable, toxic, and corrosive.
Personal Protective Equipment (PPE): At all stages of this protocol, researchers must wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A flame-resistant lab coat
-
Closed-toe shoes
Work Environment: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust. An emergency eyewash station and safety shower must be readily accessible.
Synthetic Workflow
The synthesis is a two-step process starting from common laboratory reagents.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile (Intermediate)
This procedure is adapted from the synthesis of analogous 3-cyano-2-pyridones.[1] The reaction involves the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Ratio |
|---|---|---|---|---|
| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.10 | 1.0 |
| Cyanoacetamide | 84.08 | 8.4 g | 0.10 | 1.0 |
| Piperidine | 85.15 | 1.0 mL | ~0.01 | 0.1 |
| Ethanol (95%) | 46.07 | 50 mL | - | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - | - |
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
To the flask, add ethanol (50 mL), ethyl acetoacetate (13.0 g), and cyanoacetamide (8.4 g).
-
Stir the mixture to dissolve the solids.
-
Add piperidine (1.0 mL) to the solution. The piperidine acts as a base catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. A precipitate should form.
-
Acidify the cooled mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with two portions of cold water (2x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product, 2,4-dihydroxy-6-methyl-3-pyridinecarbonitrile, in a vacuum oven. The product is used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the acid-catalyzed hydrolysis of the nitrile group of the intermediate to a carboxylic acid.[2]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Ratio |
|---|---|---|---|---|
| 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile | 150.14 | 15.0 g | 0.10 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 | 9.2 |
| Deionized Water | 18.02 | 50 mL | - | - |
Procedure:
-
Caution: This step involves the addition of concentrated acid to water and generates significant heat. Perform this in a fume hood and add the acid slowly while cooling.
-
In a round-bottom flask, combine deionized water (50 mL) and concentrated sulfuric acid (50 mL) by slowly adding the acid to the water in an ice bath with constant stirring.
-
To the cooled sulfuric acid solution, add the dried 2,4-dihydroxy-6-methyl-3-pyridinecarbonitrile intermediate (15.0 g) in portions.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath to 100-110 °C.
-
Maintain the reaction at this temperature for 2-3 hours. The hydrolysis of the nitrile will result in the evolution of ammonia (as ammonium sulfate).
-
After the reaction period, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice (~200 g) in a large beaker. A precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any residual acid.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
-
Dry the final product in a vacuum oven.
Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques. Expected characterization data can be compared with literature values.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (153.14 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid O-H and C=O stretches.
References
Applications of 4-Hydroxy-6-methylnicotinic Acid in Organic Synthesis: A Detailed Guide for Researchers
For Immediate Release
[City, State] – 4-Hydroxy-6-methylnicotinic acid is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations involving this compound and its derivatives.
Introduction
This compound, a substituted pyridine carboxylic acid, serves as a strategic starting material for the synthesis of a range of functionalized heterocyclic compounds. The presence of a hydroxyl group, a carboxylic acid, and a methyl group on the pyridine core offers multiple sites for chemical modification. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening in drug discovery and agrochemical research.
This guide details two fundamental transformations of this compound: esterification to its methyl ester and subsequent bromination of the 4-hydroxy group. These reactions are crucial first steps in leveraging this molecule for further synthetic elaborations. Additionally, the potential application of a closely related pyridinone scaffold in the development of phytotoxic agents is discussed.
Key Synthetic Applications
The primary applications of this compound in organic synthesis revolve around the functionalization of its pyridine core. The following sections provide detailed protocols for key transformations that furnish versatile intermediates for further synthetic endeavors.
Esterification of this compound
The conversion of the carboxylic acid moiety to an ester is a common and often necessary step to enable subsequent reactions. The methyl ester, methyl 4-hydroxy-6-methylnicotinate, is a key intermediate that can be further modified. A reliable method for this transformation utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents.[1]
Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate [1]
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/MeOH mixture)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, concentrate the mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography to afford the desired product, methyl 4-hydroxy-6-methylnicotinate.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| This compound | 153.14 | 200 | 30.6 | - |
| EDCI | 191.70 | 220 | 42.2 | - |
| DMAP | 122.17 | 10.00 | 1.222 | - |
| Methyl 4-hydroxy-6-methylnicotinate | 167.16 | 176 | 29.5 | 88 |
Halogenation of Methyl 4-hydroxy-6-methylnicotinate
The hydroxyl group at the 4-position of the pyridine ring can be readily converted to a halogen, such as bromine. This transformation is significant as it introduces a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Phosphorus oxybromide (POBr₃) is an effective reagent for this bromination.[1]
Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylnicotinate [1]
-
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Dichloromethane (DCM)
-
Phosphorus oxybromide (POBr₃)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether/ethyl acetate mixture)
-
-
Procedure:
-
To a solution of methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in DCM at 0 °C, add POBr₃ (1.5 eq) in portions.
-
Stir the solution at 35 °C until the complete disappearance of the starting material, as monitored by TLC.
-
Concentrate the reaction mixture on a rotary evaporator and cool the residue to 0 °C.
-
Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.
-
Wash the mixture with brine.
-
Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield methyl 4-bromo-6-methylnicotinate.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Methyl 4-hydroxy-6-methylnicotinate | 167.16 | 150 | 25.1 | - |
| POBr₃ | 286.69 | 225 | 64.5 | - |
| Methyl 4-bromo-6-methylnicotinate | 230.06 | 123 | 28.4 | 82 |
Synthetic Workflow Visualization
The following diagram illustrates the two-step synthetic sequence from this compound to the versatile brominated intermediate.
Caption: Synthetic pathway from this compound.
Potential Applications in Agrochemicals
While direct applications of this compound in agrochemicals are not extensively documented in the reviewed literature, a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, has been utilized as a precursor for the synthesis of novel pyridone derivatives with phytotoxic activity.[2][3] This suggests that the scaffold of this compound could be a valuable starting point for the development of new herbicides. The synthetic intermediates described above, particularly the brominated ester, could be used to introduce various pharmacophores known to be active in agrochemical contexts.
Relationship to the Anti-Fibrotic Drug Pirfenidone
A hypothetical conversion of this compound to the 5-methyl-2(1H)-pyridinone core of pirfenidone would necessitate challenging chemical transformations, including decarboxylation and dehydroxylation at specific positions. While such transformations are known in organic chemistry, their application to this specific substrate has not been reported.
The logical relationship for a hypothetical synthesis of a pirfenidone precursor from this compound is visualized below. It is important to note that this is a conceptual pathway and not a reported experimental protocol.
Caption: Hypothetical pathway to a pirfenidone precursor.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The straightforward protocols for its esterification and subsequent bromination provide access to key intermediates that can be utilized in a wide array of synthetic applications, including the construction of complex molecules for pharmaceutical and agrochemical research. While a direct synthetic link to the anti-fibrotic drug pirfenidone is not established, the functionalized pyridine core of this compound holds considerable promise for the discovery of novel bioactive compounds. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this promising chemical entity by the scientific community.
References
Application Notes and Protocols for the Utilization of 4-Hydroxy-6-methylnicotinic Acid in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Hydroxy-6-methylnicotinic acid as a versatile precursor for the development of novel compounds with potential therapeutic applications. Detailed experimental protocols for key transformations and data on the biological activities of related compounds are presented to facilitate further research and drug discovery efforts.
Introduction
This compound, also known by its IUPAC name 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid, is a heterocyclic building block incorporating a pyridone core.[1] Its chemical structure, featuring a carboxylic acid group, a hydroxyl group (in its tautomeric pyridone form), and a methyl group on the pyridine ring, offers multiple reactive sites for chemical modification. This allows for the synthesis of a diverse range of derivatives, including esters, amides, and more complex fused heterocyclic systems. The inherent biological relevance of the nicotinic acid scaffold suggests that derivatives of this compound may exhibit interesting pharmacological properties, particularly in areas such as inflammation and infectious diseases.
Key Synthetic Transformations and Experimental Protocols
The reactivity of this compound at its carboxylic acid and hydroxypyridone functionalities allows for a variety of synthetic transformations. The following protocols detail key examples of its use as a precursor.
Esterification: Synthesis of Methyl 4-Hydroxy-6-methylnicotinate
Esterification of the carboxylic acid group is a common first step in the derivatization of this compound. The resulting ester, methyl 4-hydroxy-6-methylnicotinate, is a versatile intermediate for further modifications.
Experimental Protocol:
-
Materials: this compound, Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.
-
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 153.14 | e.g., 0.1 | 1.0 |
| EDCI | 191.70 | e.g., 0.11 | 1.1 |
| DMAP | 122.17 | e.g., 0.005 | 0.05 |
| Methanol | 32.04 | - | Solvent |
| Dichloromethane | 84.93 | - | Solvent |
| A representative yield for this reaction is approximately 88%. |
Amide Synthesis: General Procedure for the Amidation of Carboxylic Acids
Experimental Protocol (General):
-
Materials: this compound, desired amine, a suitable coupling agent (e.g., HATU, HBTU, or DCC), a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), and an appropriate aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by chromatography or recrystallization.
-
Synthesis of Fused Heterocyclic Systems: Pyridopyrimidines
The 4-hydroxypyridone scaffold can be a precursor to more complex heterocyclic systems. For instance, derivatives of 2-amino-nicotinonitrile can be cyclized to form pyridopyrimidines, a class of compounds with known biological activities, including anticancer and antimicrobial effects.[2][3] While a direct synthesis from this compound is not explicitly detailed, a plausible synthetic route could involve the conversion of the 4-hydroxy group to an amino group and the carboxylic acid to a nitrile, followed by cyclization.
Application Notes: Potential Biological Activities
Derivatives of nicotinic acid are known to possess a wide range of biological activities. The following sections highlight potential applications for novel compounds derived from this compound based on the activities of related structures.
Anti-inflammatory Activity
Nicotinic acid and its analogs have demonstrated significant anti-inflammatory effects.[4][5][6][7][8] These effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A.[4][6] Activation of GPR109A can lead to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4] This results in the reduced production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1.[4][6][8]
Quantitative Data on the Anti-inflammatory Effects of Nicotinic Acid:
The following table summarizes the percentage reduction of pro-inflammatory mediators by nicotinic acid in lipopolysaccharide (LPS)-activated human monocytes.[4][6]
| Pro-inflammatory Mediator | Percentage Reduction by Nicotinic Acid |
| TNF-α | 49.2% ± 4.5% |
| Interleukin-6 (IL-6) | 56.2% ± 2.8% |
| MCP-1 | 43.2% ± 3.1% |
This data suggests that novel derivatives of this compound could be designed and synthesized to target the GPR109A receptor and modulate inflammatory responses.
Antimicrobial and Anticancer Potential
The pyridopyrimidine scaffold, which can be synthesized from nicotinic acid derivatives, is a key feature in a number of compounds with antimicrobial and anticancer properties.[2][3] For example, certain pyridopyrimidine derivatives have shown inhibitory activity against various bacterial and fungal strains.[2] Furthermore, some have been investigated as EGFR inhibitors for cancer therapy.[3] The synthesis of novel pyridopyrimidines from this compound could therefore lead to the discovery of new therapeutic agents in these areas.
Visualizations
Reaction Workflow: From Precursor to Novel Compounds
The following diagram illustrates a general workflow for the synthesis of diverse compounds starting from this compound.
Caption: A generalized synthetic workflow starting from this compound.
Signaling Pathway: Anti-inflammatory Mechanism of Nicotinic Acid Analogs
This diagram depicts the proposed signaling pathway for the anti-inflammatory effects of nicotinic acid analogs, which is relevant for derivatives of this compound designed to target inflammation.
Caption: Anti-inflammatory signaling pathway of nicotinic acid analogs via GPR109A.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. Its accessible reactive sites allow for straightforward derivatization to produce esters, amides, and complex heterocyclic structures. The established anti-inflammatory and potential antimicrobial and anticancer activities of related nicotinic acid derivatives provide a strong rationale for the exploration of new compounds based on this scaffold. The protocols and data presented herein serve as a foundation for researchers to further investigate the therapeutic potential of these novel molecules.
References
- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 4-hydroxy-6-methylnicotinic acid, a crucial process for modifying this molecule for various applications in drug development and scientific research. The following sections offer a comparative analysis of common synthetic methods, step-by-step laboratory procedures, and visual diagrams of the experimental workflows.
Comparison of Esterification Methods
The selection of an appropriate esterification method for this compound depends on factors such as the desired scale of the reaction, the sensitivity of the starting materials, and the required purity of the final product. Below is a summary of common methods with their respective reaction conditions and reported yields for similar substrates.
| Method | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |
| Steglich-type Esterification | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Methanol | Dichloromethane/Methanol mixture, Reflux | 88% | [1] |
| Fischer Esterification | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% (for 6-methylnicotinic acid) | [2] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Alcohol | Tetrahydrofuran (THF), 0 °C to Room Temperature | High (General Method) | [3][4] |
Experimental Protocols
Protocol 1: Steglich-type Esterification using EDCI and DMAP
This protocol is based on a documented successful synthesis of methyl 4-hydroxy-6-methylnicotinate.[1] It utilizes a carbodiimide coupling agent and is effective under mild conditions.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of DCM and MeOH (1:1 v/v), add EDCI (1.1 equivalents) and DMAP (0.05 equivalents) at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the solvents.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/MeOH = 20:1 by volume) to obtain the desired ester.[1]
Protocol 2: Fischer Esterification using Sulfuric Acid
This protocol is a general method for the acid-catalyzed esterification of carboxylic acids and can be adapted for this compound.[2][5]
Materials:
-
This compound
-
Methanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1 equivalent) in methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours, monitor by TLC for completion).[2]
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a mild method for converting alcohols to esters with inversion of stereochemistry, though for this achiral substrate, it offers a gentle alternative to acid-catalyzed methods.[3][4][6]
Materials:
-
This compound (acts as the nucleophile)
-
Desired alcohol (e.g., methanol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Steglich-type Esterification.
References
Application Notes and Protocols: The Role of 4-Hydroxy-6-methylnicotinic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylnicotinic acid is a pivotal starting material in the synthesis of a variety of pharmaceutical intermediates. Its inherent chemical functionalities—a carboxylic acid, a hydroxyl group, and a pyridine ring—offer a versatile platform for constructing more complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical building blocks, notably methyl 4-bromo-6-methylnicotinate, a versatile intermediate for further derivatization.
Key Applications
The primary application of this compound in this context is its conversion to its methyl ester, methyl 4-hydroxy-6-methylnicotinate. This intermediate is then further functionalized, for example, through bromination of the hydroxyl group, to yield methyl 4-bromo-6-methylnicotinate. This bromo-derivative serves as a crucial precursor for introducing a wide range of substituents at the 4-position of the pyridine ring through various cross-coupling reactions. These subsequent reactions are instrumental in the synthesis of diverse molecular scaffolds for drug discovery programs.
Experimental Protocols
The following protocols detail the synthesis of key intermediates starting from this compound.
This protocol describes the esterification of this compound to its corresponding methyl ester.[1]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Solvents for column chromatography (DCM/MeOH mixture)
Procedure:
-
To a solution of this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.[1]
-
Stir the solution under reflux conditions.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of the starting material.[1]
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator.[1]
-
Purify the residue by silica gel column chromatography using a DCM/MeOH (20:1 by volume) eluent to yield methyl 4-hydroxy-6-methylnicotinate.[1]
This protocol details the bromination of the hydroxyl group of methyl 4-hydroxy-6-methylnicotinate.[1]
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Dichloromethane (DCM)
-
Phosphorus tribromide (POBr₃)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (Petroleum Ether/Ethyl Acetate mixture)
Procedure:
-
To a DCM (150 mL) solution of methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol), add POBr₃ (64.5 g, 225 mmol) in five portions at 0 °C.[1]
-
Stir the solution at 35 °C until the complete disappearance of the starting material is observed by TLC.[1]
-
Concentrate the reaction mixture on a rotary evaporator and then cool to 0 °C.[1]
-
Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.[1]
-
Wash the mixture with brine (3 x 80 mL).[1]
-
Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.[1]
-
Purify the crude product by silica gel column chromatography using a Petroleum Ether/Ethyl Acetate (4:1 by volume) eluent to yield methyl 4-bromo-6-methylnicotinate as a yellow solid.[1]
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate [1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 153.14 | 30.6 | 200 |
| EDCI | 191.70 | 42.2 | 220 |
| DMAP | 122.17 | 1.222 | 10.00 |
| Product | |||
| Methyl 4-hydroxy-6-methylnicotinate | 167.16 | 29.5 | 176 (88% Yield) |
Table 2: Synthesis of Methyl 4-bromo-6-methylnicotinate [1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Methyl 4-hydroxy-6-methylnicotinate | 167.16 | 25.1 | 150 |
| POBr₃ | 286.69 | 64.5 | 225 |
| Product | |||
| Methyl 4-bromo-6-methylnicotinate | 230.06 | 28.4 | 123 (82% Yield) |
Mandatory Visualization
The following diagrams illustrate the key synthetic pathway described in the protocols.
Caption: Synthetic pathway from this compound.
References
Application Notes and Protocols for the Preparation of Methyl 4-Hydroxy-6-Methylnicotinate
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-hydroxy-6-methylnicotinate, a valuable intermediate in drug development and medicinal chemistry. The primary method detailed is the esterification of 4-hydroxy-6-methylnicotinic acid. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Methyl 4-hydroxy-6-methylnicotinate is a substituted pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the pyridine core, hydroxyl group, and methyl ester, provide multiple points for chemical modification, making it a versatile scaffold in the design of novel therapeutic agents. Pyridin-2(1H)-one derivatives, to which this compound is related, are known to possess a wide range of biological activities, including analgesic, antifungal, antimalarial, and anti-inflammatory properties.[1]
Overview of Synthetic Strategies
The preparation of methyl 4-hydroxy-6-methylnicotinate can be achieved through several synthetic routes. A common and efficient method involves the direct esterification of this compound. An alternative multi-step approach begins with the commercially available dehydroacetic acid, which is first converted to 4-hydroxy-6-methylpyridin-2(1H)-one, a key intermediate. This document will focus on the direct esterification method due to its high reported yield and straightforward procedure.
Experimental Protocols
This protocol describes the synthesis of methyl 4-hydroxy-6-methylnicotinate from this compound using a carbodiimide coupling agent.[2]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/MeOH mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.[2]
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of the starting material (this compound).[2]
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvents.[2]
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., DCM/MeOH = 20:1 by volume) to obtain the final product.[2]
Expected Yield: 88%[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of methyl 4-hydroxy-6-methylnicotinate via the esterification protocol.
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagents | EDCI, DMAP, DCM, MeOH | [2] |
| Reaction Condition | Reflux | [2] |
| Reported Yield | 88% | [2] |
| Purification Method | Silica Gel Column Chromatography | [2] |
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of methyl 4-hydroxy-6-methylnicotinate from this compound.
Caption: Synthesis of Methyl 4-hydroxy-6-methylnicotinate.
The workflow for the synthesis and purification process is outlined below.
Caption: Experimental Workflow for Synthesis and Purification.
Applications in Drug Development
Methyl 4-hydroxy-6-methylnicotinate and its derivatives are of significant interest in pharmaceutical research. The pyridine moiety is a common feature in many approved drugs. This class of compounds has been investigated for a variety of therapeutic applications, leveraging their diverse biological activities.[1] The functional groups present on the molecule allow for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Conclusion
The protocol described herein provides an efficient and high-yielding method for the preparation of methyl 4-hydroxy-6-methylnicotinate. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The detailed experimental procedure and supporting data are intended to facilitate its use by researchers in the field of drug discovery and development.
References
Application Notes and Protocols for the Use of 4-Hydroxy-6-methylnicotinic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of 4-hydroxy-6-methylnicotinic acid as a scaffold for the development of novel agrochemicals. While not an active agrochemical itself, its structural similarity to nicotinic acid, a key component in a range of commercial herbicides, fungicides, and insecticides, makes it a valuable starting material for the synthesis of new active ingredients. This document outlines synthetic strategies, potential applications based on structure-activity relationships, and detailed protocols for efficacy testing.
Rationale for Use in Agrochemical Development
Nicotinic acid and its derivatives are well-established pharmacophores in the agrochemical industry. The pyridine ring is a crucial structural motif found in numerous pesticides. By modifying the nicotinic acid backbone with specific functional groups, it is possible to develop compounds with selective activity against a wide range of pests. This compound offers a unique starting point with its substituted pyridine ring, which can influence the molecule's physicochemical properties and its interaction with biological targets.
Potential Advantages of this compound Derivatives:
-
Novelty: Derivatives of this specific substituted nicotinic acid are not widely reported in agrochemical literature, offering opportunities for novel intellectual property.
-
Modified Selectivity and Potency: The presence of the hydroxyl and methyl groups can alter the binding affinity and selectivity of the resulting agrochemical to its target site, potentially leading to improved efficacy or a better safety profile.
-
Altered Physicochemical Properties: The substituents can affect solubility, lipophilicity, and metabolic stability, which are critical parameters for uptake, translocation, and persistence in the target organism and the environment.
Synthetic Pathways for Agrochemical Candidates
This compound can be chemically modified to produce a variety of agrochemically relevant compound classes. A key synthetic step is the activation of the carboxylic acid group, which allows for the formation of amides, esters, and other derivatives.
A plausible synthetic route to generate a library of potential agrochemicals involves the conversion of this compound to its corresponding acyl chloride, followed by reaction with various amines or alcohols. For instance, the synthesis of N-substituted nicotinamides, a class known for its fungicidal and herbicidal activity, can be readily achieved.
Caption: Proposed synthetic pathway for N-substituted-4-hydroxy-6-methylnicotinamides.
Potential Agrochemical Applications and Structure-Activity Relationships (SAR)
Based on the known activities of nicotinic acid derivatives, compounds derived from this compound can be screened for herbicidal, fungicidal, and insecticidal properties.
Herbicidal Activity
Target: Photosystem II (PSII)
Many nicotinamide-based herbicides act by inhibiting photosynthesis at the D1 protein of the PSII complex in chloroplasts. This blocks electron transport, leading to the production of reactive oxygen species and subsequent cell death.
Structure-Activity Relationship Insights:
-
The N-substituent on the amide is critical for activity. Bulky, lipophilic groups often enhance binding to the D1 protein.
-
The substituents on the pyridine ring can influence the electronic properties and steric fit within the binding pocket. The 4-hydroxy group may form additional hydrogen bonds, potentially increasing binding affinity. The 6-methyl group could provide a beneficial steric interaction or, conversely, hinder binding depending on the specific conformation of the binding site in different plant species.
Table 1: Hypothetical Herbicidal Activity Data for 4-Hydroxy-6-methylnicotinamide Derivatives
| Compound ID | N-Substituent (R) | Pre-emergence EC50 (µM) | Post-emergence EC50 (µM) |
| HMD-01 | Phenyl | 150 | 250 |
| HMD-02 | 4-Chlorophenyl | 75 | 120 |
| HMD-03 | 3,4-Dichlorophenyl | 30 | 65 |
| HMD-04 | Cyclohexyl | 200 | 350 |
| HMD-05 | Benzyl | 120 | 180 |
Fungicidal Activity
Target: Succinate Dehydrogenase (SDH)
Pyridine carboxamides are a well-known class of fungicides that inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain. This disrupts the fungal cell's energy supply.
Structure-Activity Relationship Insights:
-
The amide linkage is crucial for interacting with the SDH enzyme complex.
-
The hydrophobicity and electronic nature of the N-substituent significantly impact potency.
-
The pyridine ring itself is a key part of the toxophore. The 4-hydroxy group could potentially form a hydrogen bond with amino acid residues in the enzyme's active site, while the 6-methyl group might enhance binding through hydrophobic interactions.
Table 2: Hypothetical Fungicidal Activity Data for 4-Hydroxy-6-methylnicotinamide Derivatives
| Compound ID | N-Substituent (R) | Botrytis cinerea MIC (µg/mL) | Puccinia triticina MIC (µg/mL) |
| FMD-01 | 2-Biphenyl | 10 | 25 |
| FMD-02 | 2-(4-Chlorophenyl)phenyl | 5 | 12 |
| FMD-03 | 2-(Trifluoromethyl)phenyl | 8 | 18 |
| FMD-04 | Thiophen-2-yl | 15 | 30 |
| FMD-05 | 1-Naphthyl | 12 | 22 |
Insecticidal Activity
Target: Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoids, which are structurally related to nicotinic acid, are potent insecticides that act as agonists of the insect nicotinic acetylcholine receptors in the central nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death.
Structure-Activity Relationship Insights:
-
The pyridine ring is essential for binding to the nAChR.
-
The electronic properties of the pyridine ring substituents can influence binding affinity. The electron-donating character of the hydroxyl and methyl groups might modulate the interaction with the receptor.
-
The overall shape and size of the molecule are critical for fitting into the receptor's binding site.
Table 3: Hypothetical Insecticidal Activity Data for this compound Derivatives
| Compound ID | Derivative Type | Myzus persicae (Aphid) LC50 (ppm) | Plutella xylostella (Diamondback moth) LC50 (ppm) |
| IMD-01 | N-((6-chloro-3-pyridinyl)methyl) derivative | 0.5 | 1.2 |
| IMD-02 | N-(tetrahydrofuran-3-ylmethyl) derivative | 1.8 | 3.5 |
| IMD-03 | N-(thiazol-5-ylmethyl) derivative | 0.8 | 2.1 |
Experimental Protocols
Protocol for Herbicidal Activity Testing
This protocol outlines the steps for evaluating the pre- and post-emergence herbicidal activity of synthesized compounds.
Materials:
-
Test compounds (e.g., HMD-01 to HMD-05)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., Zea mays, Glycine max)
-
Potting soil
-
Pots or trays
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Spraying equipment calibrated for uniform application
-
Solvent for dissolving test compounds (e.g., acetone, DMSO)
-
Surfactant
Procedure:
Pre-emergence Assay:
-
Fill pots with soil and sow the seeds of the test plant species at the appropriate depth.
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 µg/g of soil). Include a solvent-only control.
-
Evenly apply the test solutions to the soil surface.
-
Place the pots in a growth chamber under optimal conditions (e.g., 25°C, 16-hour photoperiod).
-
Water the pots as needed.
-
After 14-21 days, assess the herbicidal effect by visually rating the plant injury (0 = no effect, 100 = complete kill) and by measuring the fresh weight of the shoots.
-
Calculate the EC50 value (the concentration that causes 50% inhibition of growth).
Post-emergence Assay:
-
Sow seeds and grow the plants until they reach the 2-3 true leaf stage.
-
Prepare test solutions as described for the pre-emergence assay.
-
Spray the plants uniformly with the test solutions.
-
Return the plants to the growth chamber.
-
Assess the herbicidal effect after 7, 14, and 21 days as described above.
-
Calculate the EC50 value.
Caption: Workflow for pre- and post-emergence herbicidal activity testing.
Protocol for In Vitro Fungicidal Activity Testing
This protocol describes the mycelial growth inhibition assay to determine the fungicidal activity of the synthesized compounds.
Materials:
-
Test compounds (e.g., FMD-01 to FMD-05)
-
Fungal cultures (e.g., Botrytis cinerea, Puccinia triticina)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes
-
Solvent for dissolving test compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten (around 50°C), add the test compounds to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also, prepare a solvent control plate.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C).
-
After a set period (e.g., 3-7 days), when the mycelium in the control plate has grown significantly, measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits visible growth.
Caption: Workflow for in vitro fungicidal activity testing.
Protocol for Insecticidal Activity Testing
This protocol details a systemic uptake (aphid feeding) bioassay to evaluate the insecticidal properties of the synthesized compounds.
Materials:
-
Test compounds (e.g., IMD-01 to IMD-03)
-
Aphids (Myzus persicae)
-
Host plants (e.g., cabbage seedlings)
-
Systemic application containers (e.g., small vials)
-
Cages to contain the aphids on the leaves
-
Solvent for dissolving test compounds
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare a series of dilutions in water to achieve the desired concentrations (e.g., 0.1, 1, 10, 100 ppm). Include a solvent-only control.
-
Place the roots of the host plant seedlings into the test solutions for systemic uptake for 24 hours.
-
After the uptake period, place a small cage onto a leaf of each treated plant.
-
Introduce a known number of aphids (e.g., 10-20) into each cage.
-
Maintain the plants in a controlled environment.
-
Record aphid mortality at 24, 48, and 72 hours after infestation.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC50 value (the concentration that kills 50% of the population).
Caption: Workflow for systemic insecticidal activity testing against aphids.
Signaling Pathways and Mechanisms of Action
Herbicidal Mode of Action: Photosystem II Inhibition
Caption: Inhibition of Photosystem II by a hypothetical 4-hydroxy-6-methylnicotinamide herbicide.
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition
Caption: Inhibition of succinate dehydrogenase by a hypothetical 4-hydroxy-6-methylnicotinamide fungicide.
Insecticidal Mode of Action: Nicotinic Acetylcholine Receptor Agonism
Caption: Agonism of insect nicotinic acetylcholine receptors by a hypothetical insecticide.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its structural features provide a basis for the synthesis of new derivatives with potential herbicidal, fungicidal, and insecticidal activities. The protocols and structure-activity relationship insights provided in these notes are intended to guide researchers in the rational design and evaluation of these new compounds. Further research into the synthesis and biological testing of derivatives of this compound is warranted to fully explore their potential in sustainable agriculture.
High-Yield Synthesis Strategies for Nicotinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of various nicotinic acid derivatives. Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthetic strategies outlined below focus on modifications of the carboxylic acid group and the pyridine ring to generate esters, amides, acylhydrazones, and 1,3,4-oxadiazoles, all of which are classes of compounds with significant therapeutic potential.[2][3]
I. Overview of Synthetic Strategies
High-yield synthesis of nicotinic acid derivatives can be achieved through several reliable methods. This guide focuses on three primary, high-yield strategies:
-
Esterification of the Carboxylic Acid Group: A straightforward and high-yielding method to produce nicotinic acid esters, which are valuable intermediates and can possess biological activity themselves.
-
Amidation via 3-Cyanopyridine: A highly efficient route to nicotinamide, a key derivative, through the hydrolysis of 3-cyanopyridine.
-
Synthesis of Acylhydrazones and 1,3,4-Oxadiazoles: A two-step process starting from nicotinic acid hydrazide to generate diverse derivatives with significant antimicrobial and other biological activities.[2][3]
The following sections provide detailed experimental protocols for each of these strategies, along with quantitative data to facilitate comparison and selection of the most suitable method for a given research objective.
II. Data Presentation: Comparison of Synthesis Strategies
The following tables summarize the quantitative data for the high-yield synthesis strategies described in this document.
Table 1: High-Yield Synthesis of Nicotinic Acid Esters
| Product | Starting Material | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ethyl nicotinate | Nicotinic acid | HND230 solid acid catalyst | Toluene, Absolute ethanol | > 4 hours | 55°C then reflux | High (not specified) | [4] |
| Methyl nicotinate | Nicotinic acid | Concentrated H₂SO₄ | Methanol | 13 hours | Reflux | 23.39% (purified) | [5] |
| Methyl 4-hydroxy-6-methylnicotinate | 4-hydroxy-6-methylnicotinic acid | EDCI, DMAP | DCM, Methanol | Not specified | Reflux | 88% | [6] |
Table 2: High-Yield Synthesis of Nicotinamide from 3-Cyanopyridine
| Catalyst/Reagents | Solvent System (w/w) | Reaction Time | Temperature | Yield (%) | Reference |
| NaOH, MnO₂ | Ethanol:Water (19:1) | 8 hours | 95°C | > 95% | |
| MnO₂ | Ethanol (95%) | 6 hours | 90°C | 99.49% | |
| MnO₂ | Methanol | 7 hours | 95°C | 99.66% | [7] |
Table 3: High-Yield Synthesis of Nicotinic Acid Acylhydrazones and 1,3,4-Oxadiazoles
| Product Type | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acylhydrazones | Nicotinic acid hydrazide, Aldehydes | - | Ethanol (96%) | 3 hours | Reflux | 63-96% | [2] |
| 1,3,4-Oxadiazoles | Hydrazones | Lead oxide | Glacial acetic acid | 1 hour | 25°C | Not specified | [8] |
| 1,3,4-Oxadiazoles | Hydrazones | Acetic anhydride | - | Not specified | Reflux | Lower than acylhydrazones | [2] |
III. Experimental Protocols
Protocol 1: High-Yield Fischer Esterification of Nicotinic Acid
This protocol describes a high-yield synthesis of ethyl nicotinate using a solid acid catalyst.[4]
Materials:
-
Nicotinic acid
-
Absolute ethanol
-
Toluene
-
HND230 solid acid catalyst
-
500 mL four-necked flask
-
Dean-Stark trap
Procedure:
-
To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[4]
-
Slowly heat the mixture to 55°C and stir for 4 hours.[4]
-
Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.
-
Once no more water is collected, the reaction is considered complete.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.
Protocol 2: High-Yield Synthesis of Nicotinamide from 3-Cyanopyridine
This protocol details an efficient method for preparing high-purity nicotinamide.[9]
Materials:
-
3-cyanopyridine
-
Manganese dioxide (MnO₂)
-
95% Ethanol
-
Water
-
1000 mL four-necked flask
Procedure:
-
In a 1000 mL four-necked flask, add 20 g of manganese dioxide (0.23 mol), 100 g of solid 3-cyanopyridine (0.96 mol), and 400 g of 95% ethanol (containing 380 g ethanol and 20 g water).[9]
-
Stir the mixture and raise the temperature to 90°C.
-
Maintain the temperature at approximately 90°C for 6 hours. The reaction progress can be monitored by HPLC.
-
After the reaction is complete, rotary evaporate the reaction product to dryness.
-
Dry the resulting solid under vacuum at 60°C for 10 hours to obtain nicotinamide. This method has been reported to yield 116.7 g of nicotinamide (99.49% molar yield).[9]
Protocol 3: Synthesis of Nicotinic Acid Acylhydrazones and 1,3,4-Oxadiazoles
This two-step protocol describes the synthesis of acylhydrazones from nicotinic acid hydrazide, followed by their cyclization to 1,3,4-oxadiazoles.[2][8]
Step 1: Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide
Materials:
-
Nicotinic acid hydrazide
-
Appropriate aldehyde
-
Ethanol (96%)
Procedure:
-
Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.[2]
-
Add the appropriate aldehyde (0.011 mole) to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Allow the solution to cool and then place it in a refrigerator for 24 hours.
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the pure acylhydrazone. Yields for this reaction are reported to be in the range of 63–96%.[2]
Step 2: Synthesis of 2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoles
Materials:
-
Synthesized acylhydrazone
-
Lead dioxide (PbO₂)
-
Glacial acetic acid
Procedure:
-
Add one of the synthesized hydrazones (0.01 mole) to 40 mL of glacial acetic acid with stirring.[8]
-
Add lead dioxide (2.4 g, 0.01 mole) to the homogenous solution.
-
Stir the mixture at 25°C for 1 hour.
-
Add 100 mL of ice-water to the mixture and let it stand for 24 hours in a refrigerator.
-
Filter the precipitate and recrystallize it from ethanol to obtain the 1,3,4-oxadiazole derivative.
IV. Visualizations: Workflows and Signaling Pathways
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. CN101851194A - Method for preparing nicotinamide - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 4-Hydroxy-6-methylnicotinic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common route for the synthesis of this compound involves starting from 4-hydroxy-6-methyl-2-pyrone.[1] This precursor undergoes a multi-step reaction to yield the desired product.
Q2: What are the typical challenges faced during the synthesis of this compound?
A2: Researchers may encounter several challenges, including low reaction yields, formation of side products, and difficulties in purifying the final compound. Specific issues can arise from incomplete reactions, improper reaction conditions, and the quality of starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[2] By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine if the reaction has gone to completion.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the crude product is often achieved through recrystallization. For derivatives like methyl 4-hydroxy-6-methylnicotinate, silica gel column chromatography is a standard purification technique.[2]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC to ensure it has gone to completion before workup. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Use a calibrated thermometer and a stable heating source. |
| Poor Quality of Reagents | Use high-purity starting materials and reagents. Impurities in the starting materials can lead to side reactions and reduce the yield of the desired product. |
| Inefficient Purification | Optimize the purification process. If using recrystallization, select an appropriate solvent system and ensure slow cooling to maximize crystal formation. For column chromatography, choose a suitable eluent system to achieve good separation. |
Problem 2: Formation of Impurities and Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Side Reactions | Carefully control the reaction conditions, especially temperature and the rate of reagent addition. Side reactions can be minimized by maintaining a homogeneous reaction mixture through efficient stirring. |
| Over-oxidation or Other Undesired Reactions | If the synthesis involves oxidation, precise control over the amount of oxidizing agent and reaction time is crucial to prevent the formation of over-oxidized byproducts. |
| Contamination from Glassware or Solvents | Ensure all glassware is thoroughly cleaned and dried before use. Use high-purity, dry solvents to prevent unwanted side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate (as a related example)
This protocol describes the synthesis of a derivative, which involves similar techniques that can be adapted.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve this compound (200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL).[2]
-
Add EDCI (220 mmol) and DMAP (10.00 mmol) to the solution at room temperature.[2]
-
Stir the solution under reflux conditions.[2]
-
Monitor the reaction progress by TLC until the starting material is completely consumed.[2]
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator.[2]
-
Purify the residue by silica gel column chromatography using a DCM/MeOH (20:1 by volume) eluent system to obtain methyl 4-hydroxy-6-methylnicotinate.[2]
Visualizing the Workflow
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis problems.
General Synthesis and Purification Workflow
This diagram outlines the general steps from starting materials to the purified product.
References
How to optimize reaction conditions for synthesizing 4-Hydroxy-6-methylnicotinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Hydroxy-6-methylnicotinate and its esters.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain 4-Hydroxy-6-methylnicotinate and its esters?
A1: The primary methods for synthesizing 4-Hydroxy-6-methylnicotinate and its common ester derivatives, such as the methyl or ethyl ester, include:
-
Esterification of 4-Hydroxy-6-methylnicotinic acid: This involves the direct reaction of the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.[1]
-
Carbodiimide-mediated esterification: This method uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2] This approach can be efficient, with reported yields as high as 88% for similar substrates.[2][3][4]
-
Multi-component synthesis: For derivatives like ethyl 2,4-dihydroxy-6-methylnicotinate, a common route is the reaction of ethyl 3-aminocrotonate with diethyl malonate using a base like sodium ethoxide.[1][5]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture, enabling accurate determination of purity and the presence of byproducts.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for confirming the mass of the desired product and identifying impurities.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in synthesis.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Suboptimal Reaction Time and Temperature: Monitor the reaction at regular intervals using TLC or HPLC to determine the optimal reaction time.[6] For esterification reactions, ensure the temperature is appropriate, often at the reflux temperature of the alcohol used.[6]
-
Insufficient Catalyst: In acid-catalyzed esterifications, ensure an adequate amount of catalyst (e.g., sulfuric acid) is used to facilitate the reaction.[6]
-
Reagent Quality: Ensure all reagents, especially starting materials and solvents, are pure and dry, as impurities can interfere with the reaction.
-
-
Product Loss During Workup:
-
Improper pH Adjustment: During neutralization and extraction, carefully adjust the pH to maximize the recovery of the product in the organic phase.[6]
-
Inefficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
-
-
Degradation of Product:
-
Thermal Decomposition: The product may be susceptible to decomposition at high temperatures. If distillation is used for purification, consider using vacuum distillation to lower the boiling point and minimize thermal stress.[6]
-
Issue 2: Formation of Impurities/Byproducts
Q: My final product is contaminated with significant impurities. How can I minimize byproduct formation and purify my compound?
A: Impurity formation can be due to side reactions or over-oxidation, depending on the synthetic route.
Possible Causes and Solutions:
-
Side Reactions:
-
Purity of Starting Materials: The presence of impurities in the starting materials can lead to unwanted side reactions.[6] Ensure the purity of your starting materials before beginning the synthesis.
-
Incorrect Stoichiometry: Optimize the molar ratios of your reactants to favor the formation of the desired product.[6]
-
-
Purification Challenges:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an effective method for achieving high purity.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A common eluent system for methyl 4-hydroxy-6-methylnicotinate is a mixture of dichloromethane (DCM) and methanol (MeOH), for example, in a 20:1 ratio.[2]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the synthesis of 4-Hydroxy-6-methylnicotinate and its esters.
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst/Reagent | Starting Material | Reaction Conditions | Yield (%) | Reference |
| EDCI / DMAP | This compound | Reflux in DCM/Methanol mixture | 88 | [2][4] |
| Sulfuric Acid (H₂SO₄) | 6-Methylnicotinic acid | Reflux in methanol for 17 hours | 75 | [4] |
| Gaseous HCl | 6-Methylnicotinic acid | Reflux in methanol saturated with HCl for 1 hour | Not explicitly stated | [4] |
| Thionyl Chloride (SOCl₂) | 6-Methylnicotinic acid | Reflux with methanol at ~95°C for several hours | Not explicitly stated | [4] |
Table 2: Optimization of a Multi-component Synthesis
Reaction: Ethyl 3-aminocrotonate + Diethyl malonate → Ethyl 2,4-dihydroxy-6-methylnicotinate
| Parameter | Condition | Yield (%) | Purity (HPLC, %) | Reference |
| Temperature | 80-90 °C | 81.85 | 99.5 | [1][5] |
| Reaction Time | 24 hours | 81.85 | 99.5 | [1][5] |
| Base | Sodium ethoxide in ethanol | 81.85 | 99.5 | [1][5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Hydroxy-6-methylnicotinate via Carbodiimide Coupling[2]
This protocol details the esterification of this compound using EDCI and DMAP.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL) in a round-bottom flask at room temperature.
-
Add EDCI (42.2 g, 220 mmol) and DMAP (1.22 g, 10.00 mmol) to the solution.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by TLC until the starting material has completely disappeared.
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography using an eluent of DCM/MeOH (20:1 by volume) to obtain the product.
Workflow Diagram for Protocol 1
Caption: Experimental workflow for carbodiimide coupling.
Protocol 2: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate[5]
This protocol describes a multi-component synthesis.
Materials:
-
Ethyl 3-aminocrotonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl malonate
-
Activated carbon
-
Ammonium chloride
Procedure:
-
To a reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.
-
Upon completion, cool the system to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.
-
Slowly pour the concentrated solution into 1000 mL of water.
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter.
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.
-
Collect the solid by filtration and dry at 50-60 °C to yield the final product.
References
Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxy-6-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the ring transformation of 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone. This process involves reacting the pyrone starting material with a source of ammonia, which replaces the oxygen atom in the ring to form the desired pyridine structure.[1][2]
Q2: What is the underlying mechanism for the conversion of 4-Hydroxy-6-methyl-2-pyrone to this compound?
A2: The reaction proceeds via a nucleophilic attack on the pyrone ring by ammonia. The 2-pyrone system has three electrophilic centers, but the reaction typically leads to the opening of the lactone ring. This is followed by a recyclization and dehydration step, where the amine group incorporates into the ring to form the more stable aromatic pyridine system.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: I am attempting to synthesize this compound from 4-hydroxy-6-methyl-2-pyrone using aqueous ammonia and conventional heating, but my yields are consistently low (<40%). What are the potential causes and how can I improve the outcome?
A: Low yields in this synthesis are a common issue and can stem from several factors, including incomplete reaction, degradation of the starting material under harsh conditions, or formation of stable, ring-opened intermediates that fail to cyclize.
Potential Solutions:
-
Optimize Reaction Conditions: The conversion is sensitive to time and temperature. Prolonged heating can sometimes lead to degradation. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Employ Microwave Irradiation: A significant improvement in yield can be achieved by switching from conventional heating to microwave irradiation. In analogous reactions where 4-hydroxy-6-methyl-2-pyrone was reacted with primary amines, microwave-assisted synthesis dramatically reduced reaction times and increased yields from unsatisfactory (36-37%) to excellent.[2] This technique effectively promotes the ring-opening and recyclization sequence while minimizing degradation.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Analogous Amination of 4-Hydroxy-6-methyl-2-pyrone [2]
| Amine Reactant | Method | Reaction Time | Yield |
| Benzylamine | Conventional Reflux | 2-5 hours | 36-37% |
| Benzylamine | Microwave (850 W) | 10 minutes | 92% |
| 2-Phenylethylamine | Conventional Reflux | 2-5 hours | 36-37% |
| 2-Phenylethylamine | Microwave (850 W) | 10 minutes | 94% |
Issue 2: Product Purity Concerns
Q: My final product contains significant impurities. What are the likely side products and how can they be minimized?
A: Impurities often consist of unreacted 4-hydroxy-6-methyl-2-pyrone or stable, ring-opened intermediates that have not successfully cyclized.
Potential Solutions:
-
Ensure Complete Reaction: As discussed in the low-yield section, using microwave irradiation can drive the reaction to completion more efficiently, reducing the amount of unreacted starting material.[2]
-
Optimize Work-up and Purification:
-
pH Adjustment: The target molecule is an amino acid and is amphoteric. Carefully adjusting the pH of the solution during work-up is critical for effective precipitation and isolation.
-
Recrystallization: Once the crude product is isolated, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) is an effective method for removing residual starting material and other impurities.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound (Optimized Yield)
This protocol is adapted from a similar, high-yield procedure involving primary amines and is proposed as a method to improve the yield of the title compound.[2]
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Ammonium hydroxide (28-30% aqueous solution)
-
Hydrochloric acid (for pH adjustment)
-
Microwave reactor with pressure-rated reaction tubes
Procedure:
-
In a 10 mL pressure-rated microwave reaction tube, add 4-hydroxy-6-methyl-2-pyrone (e.g., 1.0 g, 7.9 mmol).
-
Add an excess of concentrated ammonium hydroxide (e.g., 5 mL).
-
Seal the tube firmly.
-
Place the tube in the microwave reactor and irradiate at a power of ~850 W, holding the temperature at approximately 120-140°C for 15-20 minutes.
-
After the reaction, allow the tube to cool to room temperature.
-
Carefully uncap the tube in a fume hood and transfer the reaction mixture to a beaker.
-
Slowly acidify the mixture with hydrochloric acid to the isoelectric point to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization.
Protocol 2: Conventional Synthesis of 6-Hydroxynicotinic Acid (Reference Method)
While not for the exact target molecule, this established protocol from Organic Syntheses for a similar pyridine ring formation from a pyrone derivative illustrates the principles of the conventional method.
Procedure:
-
In a beaker with cooling, add methyl coumalate (a pyrone derivative) to 14% aqueous ammonium hydroxide over 10 minutes, keeping the temperature below 20°C.
-
Stir the solution for an additional 45 minutes at ~20°C.
-
In a separate beaker, heat a ~17% aqueous sodium hydroxide solution almost to boiling.
-
Add the ammoniacal solution to the hot sodium hydroxide solution and boil vigorously for 5 minutes.
-
Cool the stirred solution in an ice bath to room temperature.
-
While keeping the temperature below 30°C, add concentrated hydrochloric acid until the solution is strongly acidic, causing the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Visualizations
Caption: Reaction pathway from pyrone to the target nicotinic acid.
References
Identifying and minimizing side products in 4-Hydroxy-6-methylnicotinic acid reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methylnicotinic acid. The information is designed to help identify and minimize side products in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound and how can they affect my reaction?
A1: The most common precursor for the synthesis of this compound is 4-Hydroxy-6-methyl-2-pyrone.[1] Impurities from this synthesis can include starting materials or byproducts from the pyrone ring-opening and rearrangement. A potential impurity analogous to that found in similar nicotinic acids is a dicarboxylic acid, which could arise from over-oxidation if an oxidation step is involved in the synthesis of the pyrone precursor.[2] Such impurities can lead to the formation of di-substituted side products (e.g., diesters during esterification), complicating purification and reducing the yield of your desired product.
Q2: I am attempting to esterify this compound and am seeing multiple unexpected products. What could they be?
A2: During esterification, several side products can form. The most common include:
-
O-alkylation Product: The 4-hydroxy group can exist in tautomeric equilibrium with a 4-pyridone form. This pyridone oxygen can be alkylated, leading to the formation of a 4-alkoxy-6-methylnicotinate ester. Studies on similar 4-pyridone systems have shown that alkylation often occurs on the carbonyl oxygen.[3]
-
Decarboxylation Product: Nicotinic acids can undergo decarboxylation at elevated temperatures, especially under strong acidic conditions.[2] This would result in the formation of 4-hydroxy-6-methylpyridine.
-
N-alkylation Product: While less common under acidic Fischer esterification conditions (where the nitrogen is protonated), N-alkylation of the pyridine ring can occur if using strong alkylating agents like dimethyl sulfate.[2]
// Nodes Start [label="this compound + Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired [label="Desired Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Alkylation [label="4-Alkoxy Side Product", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation Product\n(4-Hydroxy-6-methylpyridine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylated Side Product", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Desired [label="Esterification\n(Desired Pathway)", color="#34A853"]; Start -> O_Alkylation [label="O-Alkylation\n(e.g., Williamson-type)", color="#202124"]; Start -> Decarboxylation [label="High Temperature / Strong Acid", color="#EA4335"]; Start -> N_Alkylation [label="Strong Alkylating Agents", color="#202124"]; } caption: Potential side reaction pathways during the esterification of this compound.
Q3: Is decarboxylation a significant concern for this compound?
A3: Yes, decarboxylation can be a notable side reaction, particularly under harsh conditions. For nicotinic acid derivatives, prolonged heating at high temperatures or the use of strong acids can promote the loss of the carboxylic acid group.[2] Enzymatic systems are also known to catalyze the decarboxylation of similar hydroxynicotinic acids.[4] To minimize this, it is advisable to use the lowest effective reaction temperature and avoid unnecessarily long reaction times.
Q4: My reaction yield is consistently low. What are the common causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: Esterification, for example, is an equilibrium process. Ensure you are using a sufficient excess of the alcohol or a coupling agent to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2][5]
-
Side Product Formation: As detailed in Q2, the formation of side products will consume your starting material and lower the yield of the desired product.
-
Sub-optimal Reaction Conditions: Temperature, catalyst choice, and solvent can all significantly impact the reaction outcome.
-
Difficult Purification: The desired product and side products may have similar properties, leading to losses during workup and purification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC/peaks in LC-MS after esterification | Formation of O-alkylated, N-alkylated, or decarboxylated side products. | - Use milder esterification methods that do not involve strong acids or high heat, such as using coupling agents like EDCI/DMAP.[5]- Avoid strong alkylating agents if possible.- Purify the crude product using column chromatography. |
| Product decomposes upon heating | Thermal instability leading to decarboxylation. | - Lower the reaction temperature and consider using a more reactive reagent that allows for milder conditions.- If purification by distillation is attempted, use high vacuum to lower the boiling point. |
| Starting material is insoluble in the reaction solvent | Poor choice of solvent for the starting acid. | - For esterification, co-solvents may be necessary. For example, a mixture of Dichloromethane (DCM) and Methanol (MeOH) can be used.[5]- Convert the acid to a more soluble salt form if the subsequent reaction chemistry allows. |
| Difficulty purifying the final product | Similar polarity of the desired product and side products (e.g., O-methylated ester vs. desired ester). | - Utilize silica gel column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.[5]- Consider recrystallization from a suitable solvent system. For related hydroxynicotinic acids, aqueous acetic acid has been used.[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate using EDCI/DMAP
This protocol is adapted from a literature procedure and is suitable for minimizing harsh acidic conditions that can lead to side products.[5]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 1:1 v/v).
-
Add EDCI (1.1 eq) and a catalytic amount of DMAP (0.05 eq) to the solution at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction for the complete disappearance of the starting acid using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography. A typical eluent system is a mixture of DCM and MeOH (e.g., 20:1).
-
Combine the fractions containing the pure product and evaporate the solvent to yield methyl 4-hydroxy-6-methylnicotinate.
// Nodes A [label="1. Dissolve Reactants\n(Acid, DCM, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Reagents\n(EDCI, DMAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Reflux Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Concentrate in vacuo", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Column Chromatography\n(Silica, DCM/MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Isolate Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [label="Check for completion", color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } caption: Workflow for the EDCI/DMAP mediated esterification of this compound.
Logical Relationships
The choice of reaction conditions has a direct impact on the side product profile. The following diagram illustrates the logical relationship between reaction parameters and potential outcomes.
// Nodes Conditions [label="Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Temp [label="High Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strong_Acid [label="Strong Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylating_Agent [label="Strong Alkylating Agent", fillcolor="#FBBC05", fontcolor="#202124"]; Mild_Conditions [label="Mild Conditions\n(e.g., EDCI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Side_Products [label="Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="O/N-Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; High_Yield [label="High Yield of\nDesired Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Conditions -> High_Temp [color="#202124"]; Conditions -> Strong_Acid [color="#202124"]; Conditions -> Alkylating_Agent [color="#202124"]; Conditions -> Mild_Conditions [color="#202124"];
High_Temp -> Decarboxylation [color="#EA4335"]; Strong_Acid -> Decarboxylation [color="#EA4335"]; Alkylating_Agent -> Alkylation [color="#202124"]; Decarboxylation -> Side_Products [color="#EA4335"]; Alkylation -> Side_Products [color="#202124"]; Mild_Conditions -> High_Yield [color="#34A853"]; } caption: Relationship between reaction conditions and product outcomes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 4. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of 4-Hydroxy-6-methylnicotinic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 4-Hydroxy-6-methylnicotinic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Limited direct experimental data on the forced degradation of this compound is publicly available. The following information is based on general principles of chemical stability, knowledge of similar nicotinic acid derivatives, and standard forced degradation methodologies as outlined by the International Council for Harmonisation (ICH) guidelines.[1]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
Based on its chemical structure, this compound is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways are likely to involve modifications to the carboxylic acid group, the pyridine ring, and the methyl group.
Q2: What are the key factors that can accelerate the degradation of this compound in solution?
Several factors can influence the stability of this compound in solution. Key factors to consider are:
-
pH: Both acidic and basic conditions can catalyze the degradation of the molecule.
-
Temperature: Elevated temperatures will generally accelerate the rate of all chemical degradation reactions.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidation products.
-
Metal Ions: Certain metal ions can catalyze degradation reactions.[2]
Q3: How should I store solutions of this compound to ensure stability?
For maximum stability, it is recommended to store solutions of this compound at low temperatures, protected from light.[3] Storing aliquots at -20°C is a common practice for long-term storage.[3] For short-term use, refrigeration at 2-8°C is advisable. Solutions should be prepared in high-purity solvents and stored in tightly sealed containers to prevent contamination and solvent evaporation.
Troubleshooting Guide
Issue 1: I am observing a loss of the parent compound in my solution over time, even when stored at 4°C.
-
Possible Cause: The solution's pH may not be optimal for stability. Even at low temperatures, pH-catalyzed hydrolysis can occur.
-
Recommendation: Measure the pH of your solution. If possible, adjust the pH to a neutral or slightly acidic range (pH 4-6), where many nicotinic acid derivatives exhibit greater stability.[4]
Issue 2: I see new peaks appearing in my HPLC chromatogram during my stability study.
-
Possible Cause: These new peaks likely represent degradation products.
-
Recommendation: To identify these products, you can perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to generate the potential degradants.[1] Comparing the retention times of the peaks from your stability sample to those from the forced degradation samples can help in preliminary identification. For structural elucidation, techniques like LC-MS and NMR are necessary.
Issue 3: The degradation of my compound appears to be faster than expected based on data from similar molecules.
-
Possible Cause: The presence of impurities in your sample or solvent could be catalyzing the degradation. Contamination with metal ions or microbes can also accelerate degradation.
-
Recommendation: Ensure you are using high-purity solvents and reagents. Filter your solutions through a 0.22 µm filter to remove particulate matter and potential microbial contamination.
Data Presentation
The following tables summarize the expected outcomes of forced degradation studies on this compound. The percentage degradation is a hypothetical target for a well-designed study, aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Decarboxylation product, Ring opening products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Salt of the parent compound, Ring opening products |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxide, Hydroxylated methyl group |
| Thermal | Solid State | 80°C | 48 hours | Decarboxylation product, Dehydration products |
| Photolytic | UV Light (254 nm) | Room Temp | 24 hours | Dimerization products, Ring cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
pH meter
-
HPLC system with UV or PDA detector
-
Oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation: HPLC with a UV or PDA detector.
Example Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 260-280 nm).
-
Injection Volume: 10 µL
Procedure:
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation peaks generated during the forced degradation study.
-
Validate the method according to ICH guidelines (Q2) for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Effective recrystallization techniques for purifying 4-Hydroxy-6-methylnicotinic acid.
This technical support guide provides researchers, scientists, and drug development professionals with effective recrystallization techniques for purifying 4-Hydroxy-6-methylnicotinic acid. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
FAQs
Q1: My this compound won't dissolve in the chosen solvent, even with heating. What should I do?
A1: There are a few potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent. Incrementally add more hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to consult solubility data or perform small-scale solvent screening tests.
-
Insoluble Impurities: The crude material may contain insoluble impurities. If most of the compound has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove these impurities.
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: This is a common issue that can be resolved with the following troubleshooting steps:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[1][2]
-
Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[2][3] The remedy is to evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[2][3]
-
Cooling Rate: If the solution was cooled too rapidly, there might not have been enough time for crystal nucleation and growth. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: The compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3][4] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when there are significant impurities.[2][3] To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.[3][5]
-
Allow the solution to cool more slowly to encourage crystal formation over oiling.[3][5]
-
Consider using a different solvent with a lower boiling point.
Q4: The yield of my recrystallized this compound is very low. Why did this happen?
A4: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[5] To check for this, you can evaporate some of the mother liquor to see if more crystals form.[5]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield.[1][5] Ensure the filtration apparatus is pre-heated to prevent this.[5]
-
Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.
Q5: The purified crystals are still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before the hot filtration step.[5] Use a small amount of charcoal, as it can also adsorb some of the desired product.[5]
Data Presentation
Illustrative Solubility Data for this compound (Note: The following values are hypothetical and for illustrative purposes only.)
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | 0.1 | 1.5 | Good |
| Ethanol | 0.5 | 5.0 | Good |
| Acetone | 1.0 | 3.0 | Moderate |
| Toluene | < 0.1 | < 0.1 | Poor (as a single solvent) |
| Isopropyl Alcohol | 0.3 | 4.0 | Good |
Experimental Protocols
1. Single-Solvent Recrystallization Protocol
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.
-
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.[3]
-
-
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Step 3: Crystallization
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Step 4: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Step 5: Drying
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
2. pH-Dependent Recrystallization in Water
Based on studies of related hydroxynicotinic acids, pH-dependent crystallization in water can be an effective purification method.[6]
-
Step 1: Dissolution
-
Suspend the crude this compound in water.
-
Adjust the pH of the solution by adding an acid (e.g., HCl) or a base (e.g., NaOH) dropwise until the solid dissolves completely. Gentle heating may be required.
-
-
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot gravity filtration.
-
-
Step 3: Crystallization
-
Slowly neutralize the solution by adding a base or an acid, respectively, until the isoelectric point of this compound is reached, causing it to precipitate out of the solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
-
Step 4: Isolation and Drying
-
Collect, wash, and dry the crystals as described in the single-solvent protocol.
-
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Monitoring the progress of 4-Hydroxy-6-methylnicotinic acid reactions using TLC.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-Hydroxy-6-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is TLC an effective method for monitoring reactions with this compound? A2: TLC is a rapid, cost-effective, and sensitive technique for monitoring these reactions.[1][2] this compound is a relatively polar compound due to its carboxylic acid and hydroxyl groups. As the reaction proceeds, its functional groups are modified, leading to a change in the molecule's overall polarity. This difference in polarity between the starting material and the product allows for their separation on a TLC plate, making it possible to visually track the consumption of the reactant and the formation of the product.[3][4]
Q2: What should I see on the TLC plate as the reaction progresses? A2: At the beginning of the reaction (t=0), you should see a prominent spot corresponding to your starting material, this compound. As the reaction proceeds, this spot will diminish in intensity, and a new spot corresponding to your product will appear.[5][6] The product will likely have a different Retention Factor (Rf) value. A completed reaction is typically indicated by the complete disappearance of the starting material spot.[5]
Q3: How do I calculate the Retention Factor (Rf) value? A3: The Rf value is a ratio calculated by dividing the distance traveled by the compound (spot) by the distance traveled by the solvent front.[4]
-
Rf = (distance traveled by the sample) / (distance traveled by the solvent) [4]
This value is unique for a specific compound under constant conditions (stationary phase, mobile phase, temperature) and helps in identifying components of a mixture.[4]
Q4: What type of TLC plate is best for this analysis? A4: For most applications involving nicotinic acid derivatives, standard silica gel plates (SiO₂) are suitable.[4] Silica gel is slightly acidic and works well for separating compounds of varying polarity.[7] If your compounds are extremely polar and remain at the baseline, you might consider using reverse-phase TLC plates (e.g., C18), which have a nonpolar stationary phase.[7][8]
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
This protocol outlines the standard methodology for setting up and running a TLC plate to monitor your reaction.
-
Prepare the TLC Chamber: Pour your chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor, close the lid, and allow it to equilibrate for at least 10-15 minutes.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes with small ticks: "S" for the starting material, "R" for the reaction mixture, and "C" for a co-spot.[3]
-
Spot the Plate:
-
Dissolve a small amount of your this compound starting material in a suitable solvent (e.g., methanol) to create a standard solution.
-
Using a capillary tube, apply a small spot of the standard solution onto the "S" lane on the baseline.[3]
-
Withdraw a small aliquot from your reaction mixture using another capillary tube and spot it onto the "R" lane.[3]
-
For the "C" lane, first spot the starting material standard, let it dry, and then carefully spot the reaction mixture directly on top of it.[8] This helps to confirm if the starting material spot in the reaction lane is indeed the same compound.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[9] Close the chamber and allow the solvent to ascend the plate. Do not disturb the chamber during development.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.
Protocol 2: Visualization Techniques
Since this compound and its derivatives are often colorless, visualization methods are required to see the spots.
-
UV Light (Non-destructive):
-
Most commercial TLC plates contain a fluorescent indicator.[10]
-
Place the dried TLC plate under a short-wave (254 nm) UV lamp.[11]
-
Compounds that absorb UV light (especially those with aromatic rings) will appear as dark spots against a green fluorescent background.[10][12]
-
Gently circle the visible spots with a pencil, as they will disappear once the UV light is removed.[12] This method is non-destructive, and the plate can be stained afterward.[12]
-
-
Iodine Staining (Semi-destructive):
-
Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[13]
-
Iodine vapor has a high affinity for many organic compounds, especially aromatic and unsaturated ones, which will appear as brown or yellow-brown spots.[11][13]
-
Circle the spots with a pencil soon after removing the plate, as the stain will fade over time.[13]
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, alkenes, and alkynes.[11]
-
Carefully dip the plate into the permanganate solution using forceps, or spray the plate with the solution.[13]
-
Oxidizable compounds will appear as yellow or light brown spots on a purple background.[11] Gentle heating may be required to develop the spots.[11]
-
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of this compound reactions.
Q: My spots are streaking or appear as elongated ovals. What's wrong? A: This is a common issue with several potential causes:
-
Sample Overload: You may have spotted too much sample on the plate. Try diluting your reaction mixture and standard solutions before spotting.[8][9]
-
Highly Polar Compound: this compound is polar. Streaking can occur if the compound interacts too strongly with the silica gel.
-
Acidic/Basic Nature: The compound is acidic. If the eluent is neutral, it can cause streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can often resolve this by ensuring the compound is in its protonated, less polar form.[8]
Q: I can't see any spots on my developed plate, even under UV light. What should I do? A: There are a few possibilities:
-
Not UV-Active: Your compounds may not absorb UV light at 254 nm. You must use a chemical staining method like iodine or potassium permanganate to visualize the spots.[8]
-
Sample Too Dilute: The concentration of your compounds might be too low to be detected. Try concentrating the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[8][9]
-
Baseline Below Solvent: If the initial spotting line was below the solvent level in the chamber, your sample washed away into the solvent reservoir instead of migrating up the plate.[9]
-
Compound Evaporation: If your product is volatile, it may have evaporated from the plate.[8]
Q: All my spots are stuck at the baseline (Rf ≈ 0). How can I fix this? A: This indicates your eluent is not polar enough to move the compounds up the silica plate.[8][14] You need to increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or even a 1:1 ratio.[8]
Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What does this mean? A: This is the opposite problem: your eluent is too polar.[8] The solvent is moving the compounds so quickly that no separation occurs. You need to decrease the polarity of your mobile phase. For instance, if you are using pure ethyl acetate, try adding a less polar solvent like hexane.[8]
Q: The spots for my starting material and product are very close together. How can I get better separation? A: If the Rf values are too similar, you need to change your solvent system to achieve better separation.[8] Experiment with different solvent mixtures. Sometimes, changing one of the solvents entirely (e.g., trying Dichloromethane/Methanol instead of Ethyl Acetate/Hexane) can alter the selectivity and improve the separation.[8] Using the co-spotting technique is crucial here to be certain about the identity of each spot.[8]
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spot Streaking | Sample overload; Compound is too acidic/basic for the eluent. | Dilute the sample; Add a modifier (e.g., 0.5% acetic acid) to the eluent.[8][9] |
| No Spots Visible | Compound is not UV-active; Sample is too dilute; Baseline was below solvent level. | Use a chemical stain (iodine, KMnO₄); Concentrate the spot; Ensure the baseline is above the eluent.[8][9] |
| Spots at Baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent mixture.[8] |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent in the eluent mixture.[8] |
| Poor Separation (Similar Rf) | Incorrect solvent system. | Test different solvent systems with varying polarities and compositions.[8] |
Table 2: Recommended Starting Solvent Systems (for Silica Gel Plates)
| Solvent System (v/v) | Polarity | Typical Use Case |
| 80:20 Dichloromethane:Methanol | High | Good starting point for separating polar nicotinic acid derivatives.[5] |
| 70:30 Ethyl Acetate:Hexane | Medium | A versatile system; adjust ratio to fine-tune polarity.[15] |
| 95:5 Dichloromethane:Methanol + 0.5% Acetic Acid | High (Acidic) | For acidic compounds like this compound to reduce streaking.[8] |
| 99:1 Ethyl Acetate:Triethylamine | Medium (Basic) | For basic products or impurities to improve spot shape.[7][8] |
Table 3: Visualization Method Selection Guide
| Visualization Method | Principle | Best For | Appearance |
| UV Light (254 nm) | Fluorescence quenching | Aromatic and conjugated compounds.[10] | Dark spots on a green background. |
| Iodine Vapor | Complex formation | Unsaturated and aromatic compounds.[11] | Brown/yellow spots on a light-brown background. |
| Potassium Permanganate | Oxidation | Alcohols, aldehydes, alkenes, alkynes.[11] | Yellow/brown spots on a purple background. |
| p-Anisaldehyde Stain | Chemical reaction | Nucleophiles (alcohols, amines), aldehydes, ketones.[10] | Various colors on a pink background (requires heating). |
Mandatory Visualizations
Caption: A standard workflow for monitoring a reaction using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
Scalability challenges in the production of 4-Hydroxy-6-methylnicotinic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scalability of 4-Hydroxy-6-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common laboratory-scale synthesis involves the reaction of 4-Hydroxy-6-methyl-2-pyrone with an appropriate nitrogen source.[1] For derivatization, such as esterification to methyl 4-hydroxy-6-methylnicotinate, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalyst such as 4-Dimethylaminopyridine (DMAP) are utilized.[2]
Q2: What are the primary challenges when scaling up the production of substituted nicotinic acids like this compound?
Scaling up the synthesis of substituted nicotinic acids can present several challenges, including managing side reactions, ensuring catalyst efficiency, and minimizing product loss during purification.[3] Specific issues can include incomplete reactions, formation of byproducts through over-oxidation or hydrolysis, and difficulties in separating the final product from impurities.[3]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the synthesis of this compound derivatives.[2] For more quantitative analysis and to ensure the complete disappearance of starting materials, High-Performance Liquid Chromatography (HPLC) can also be employed.[3]
Q4: What are the typical impurities encountered in the synthesis of nicotinic acid derivatives?
In the production of related compounds like methyl 6-methylnicotinate, impurities can arise from the starting materials or side reactions. For instance, isocinchomeronic acid can be a contaminant in the starting material when synthesized from 5-ethyl-2-methylpyridine.[4] During the reaction, byproducts from over-oxidation or incomplete reaction can also lead to impurities.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor via TLC or HPLC. A moderate increase in temperature may also be beneficial.[3] |
| Product loss during workup and purification. | Optimize solvent volumes for extraction and recrystallization to minimize losses.[3] Ensure pH is carefully controlled during neutralization to prevent product degradation. | |
| Catalyst deactivation. | If using a catalyst, ensure it is fresh and used in the correct proportion. Catalyst poisoning can occur under certain conditions, such as incorrect pH.[3] | |
| Presence of Impurities | Unreacted starting materials. | As with low yield, extend reaction time or moderately increase the temperature to drive the reaction to completion.[3] |
| Formation of side products (e.g., over-oxidation, hydrolysis). | Optimize reaction conditions such as temperature, pressure, and reaction time to minimize side reactions. The use of milder or more selective reagents may also be necessary.[3] | |
| Contaminated starting materials. | Ensure the purity of starting materials before beginning the synthesis. Recrystallization of starting materials may be necessary. | |
| Difficulty in Product Isolation | Poor precipitation or crystallization. | Experiment with different solvent systems for recrystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Synthesis of Methyl 4-hydroxy-6-methylnicotinate
This protocol is adapted from a laboratory-scale synthesis.[2]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH.
-
Add EDCI (1.1 eq) and DMAP (0.05 eq) to the solution at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction by TLC until the starting material has completely disappeared.
-
Concentrate the mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography.
Quantitative Data Summary:
| Reactant | Molar Ratio | Purity |
| This compound | 1.0 | 98% |
| EDCI | 1.1 | 99% |
| DMAP | 0.05 | 99% |
Reported Yield: 88%[2]
Visualizations
Caption: Workflow for the synthesis of methyl 4-hydroxy-6-methylnicotinate.
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 4-Hydroxy-6-methylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methylnicotinic acid. Our focus is to provide practical strategies for removing impurities and ensuring the high purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. A common route involves the reaction of 4-hydroxy-6-methyl-2-pyrone with an amine source. Potential impurities from this synthesis can include:
-
Unreacted Starting Materials: Such as 4-hydroxy-6-methyl-2-pyrone.
-
Ring-Opened Byproducts: Formed from the nucleophilic attack of the amine on the pyrone ring, leading to acyclic amide impurities.
-
Side-Reaction Products: Depending on the reaction conditions, other unforeseen byproducts may arise.
Q2: What is the initial step I should take to purify my crude this compound?
A2: For solid crude products, recrystallization is often a good first step. It is a cost-effective and scalable method for removing a significant portion of impurities. The choice of solvent is critical for successful recrystallization.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Poorly dissolve the this compound at room temperature.
-
Readily dissolve the compound at an elevated temperature (e.g., the solvent's boiling point).
-
Either dissolve impurities well at all temperatures or not dissolve them at all.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
A good starting point for solvent screening is to test a range of solvents with varying polarities. Common solvent systems for similar compounds include heptane/ethyl acetate, methanol/water, and acetone/water.
Q4: When should I consider using chromatography for purification?
A4: Chromatography is recommended when:
-
Recrystallization fails to provide the desired purity.
-
Impurities have very similar solubility profiles to the target compound.
-
You need to isolate and identify unknown impurities.
-
You are working with small quantities of material where recrystallization losses may be significant.
Both column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are effective techniques.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent. The solvent may be too non-polar. | Add a small amount of a more polar co-solvent to the hot solution. Try a different, more polar solvent system. |
| No crystals form upon cooling. | The solution is not supersaturated. The concentration of the compound is too low. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound. |
| Low recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The chosen solvent system does not effectively separate the impurity. The cooling process was too rapid, trapping impurities within the crystal lattice. | Perform a second recrystallization with a different solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
HPLC Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting). | Column overload. Inappropriate mobile phase pH. Secondary interactions with the stationary phase. | Reduce the injection volume or concentration of the sample. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase. |
| Poor resolution between the target peak and an impurity. | The mobile phase composition is not optimal. The stationary phase is not providing enough selectivity. | Optimize the gradient profile (if using gradient elution). Try a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18). |
| Target compound does not elute from the column. | The mobile phase is too weak (not enough organic solvent). The compound is irreversibly adsorbed to the stationary phase. | Increase the percentage of the organic solvent in the mobile phase. Ensure the mobile phase pH is compatible with the compound's stability and the stationary phase. |
| Pressure is too high. | Clogged column frit or tubing. Precipitated buffer in the system. High flow rate. | Reverse flush the column (refer to the manufacturer's instructions). Ensure the mobile phase buffer is fully dissolved and filtered. Reduce the flow rate. |
Quantitative Data Summary
The following table provides a general comparison of the expected purity and yield for different purification strategies for this compound. Note: Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield | Notes |
| Single Recrystallization | 85-95% | 98-99.5% | 70-90% | Highly dependent on solvent selection and initial impurity profile. |
| Double Recrystallization | 85-95% | >99.5% | 50-80% | Can achieve very high purity but with lower overall yield. |
| Silica Gel Column Chromatography | 70-90% | 97-99% | 60-85% | Good for removing impurities with significantly different polarity. |
| Preparative HPLC | >90% | >99.8% | 80-95% | Ideal for achieving very high purity, especially for removing closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropyl alcohol, Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid just completely dissolves. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Selected mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Chromatography column
-
Collection tubes
Methodology:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions in separate tubes.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound via recrystallization.
Caption: A decision-making flowchart for troubleshooting low purity after recrystallization.
Validation & Comparative
Comparative Analysis of 4-Hydroxy-6-methylnicotinic Acid and Nicotinic Acid: A Review of Available Data
A comprehensive comparative study of the biological and pharmacological properties of 4-Hydroxy-6-methylnicotinic acid and nicotinic acid is currently hindered by a significant lack of publicly available research on the former. While nicotinic acid is a well-documented compound with established mechanisms of action and clinical applications, this compound remains largely uncharacterized in the scientific literature from a biological perspective.
This guide aims to provide a detailed overview of the known properties of both compounds, highlighting the existing knowledge gap for this compound and presenting the extensive data available for nicotinic acid as a benchmark for any future comparative studies.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical characteristics of each molecule.
| Property | This compound | Nicotinic Acid |
| Molecular Formula | C₇H₇NO₃ | C₆H₅NO₂ |
| Molecular Weight | 153.14 g/mol | 123.11 g/mol |
| IUPAC Name | 4-Hydroxy-6-methylpyridine-3-carboxylic acid | Pyridine-3-carboxylic acid |
| CAS Number | 67367-33-3 | 59-67-6 |
Nicotinic Acid: A Well-Established Pharmacological Agent
Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a widely used therapeutic agent for dyslipidemia. Its primary pharmacological effects are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).
Mechanism of Action and Signaling Pathway
Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The resulting decrease in the release of free fatty acids from adipose tissue reduces their availability for triglyceride synthesis in the liver, ultimately leading to lower levels of very-low-density lipoprotein (VLDL) and consequently low-density lipoprotein (LDL) cholesterol in the circulation.[1][2]
Simultaneously, nicotinic acid is known to increase the levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully understood.[1][2] It is believed to involve decreased hepatic uptake and clearance of HDL particles.
Signaling Pathway of Nicotinic Acid
Caption: Signaling pathway of nicotinic acid in adipocytes leading to reduced free fatty acid release.
Experimental Data: Lipid-Modifying Effects
Numerous clinical trials have quantified the effects of nicotinic acid on plasma lipid profiles. The following table summarizes typical dose-dependent effects.
| Dosage of Nicotinic Acid | Change in LDL-C | Change in HDL-C | Change in Triglycerides |
| 1-3 g/day | -5% to -25% | +15% to +35% | -20% to -50% |
Note: These values are approximate and can vary based on individual patient characteristics and the specific formulation of nicotinic acid used.
Experimental Protocols
In Vitro Assay for GPR109A Activation:
A common method to assess the activity of compounds on GPR109A is a calcium mobilization assay in a cell line stably expressing the receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture: Cells expressing GPR109A are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds (nicotinic acid or its analogs) at varying concentrations are added to the wells.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of the compounds.
Experimental Workflow for GPR109A Activation Assay
Caption: A typical workflow for an in vitro GPR109A activation assay.
This compound: An Unexplored Derivative
In stark contrast to nicotinic acid, there is a significant lack of published research on the biological activities of this compound. Searches of prominent scientific databases reveal its primary role as a chemical intermediate in organic synthesis. For instance, it has been used in the synthesis of certain polymers and lanthanide complexes. However, these studies do not provide any data on its pharmacological properties.
Without experimental data, it is impossible to:
-
Determine if it acts as an agonist or antagonist at GPR109A or any other receptor.
-
Quantify its potency or efficacy in any biological assay.
-
Assess its effects on lipid metabolism in vitro or in vivo.
-
Describe its pharmacokinetic and pharmacodynamic profiles.
-
Identify any potential therapeutic applications or side effects.
Logical Relationship and Future Directions
The structural similarity of this compound to nicotinic acid suggests the possibility of similar biological activity. The presence of the core nicotinic acid scaffold could theoretically allow it to interact with the GPR109A receptor. However, the addition of the hydroxyl and methyl groups could significantly alter its binding affinity, efficacy, and metabolic stability.
Logical Relationship of Potential Activity
References
A Comparative Analysis of the Biological Activities of Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various nicotinic acid esters, which are primarily utilized for their vasodilatory and potential hypolipidemic effects. Nicotinic acid (niacin) and its ester derivatives are known to activate the G protein-coupled receptor GPR109A (also known as HCAR2), initiating a cascade of biological responses.[1] The ester forms are considered prodrugs that are hydrolyzed to the active compound, nicotinic acid, within the body.[1] The nature of the ester group significantly influences the compound's physicochemical properties, such as lipophilicity, which in turn affects its skin penetration and rate of hydrolysis.[1][2][3] This comparison focuses on the most commonly studied esters: methyl nicotinate, ethyl nicotinate, benzyl nicotinate, and hexyl nicotinate.
Quantitative Comparison of Biological Activities
Direct comparative studies providing quantitative data on the biological activities of a wide range of nicotinic acid esters are limited in publicly available literature. The following tables summarize available data and provide an illustrative comparison based on established structure-activity relationships.
In Vitro Skin Permeation
The vasodilatory effect of topical nicotinic acid esters is directly related to their ability to penetrate the skin. The following table presents comparative data on the permeability of human epidermis and dermis to methyl nicotinate and hexyl nicotinate.
| Compound | Epidermis Permeability Coefficient (cm/s x 10^4^) | Dermis Permeability Coefficient (cm/s x 10^4^) | Key Findings |
| Nicotinic Acid | 0.03 ± 0.01 | 1.8 ± 0.3 | The epidermis is the primary barrier to penetration.[2] |
| Methyl Nicotinate | 0.4 ± 0.1 | 1.9 ± 0.4 | The epidermis is the major transport barrier.[2] |
| Hexyl Nicotinate | 10 ± 2 | 1.3 ± 0.2 | Increased lipophilicity dramatically increases epidermal permeation. The dermis becomes the more significant barrier for this ester.[2][3] |
Vasodilatory Potency (Illustrative)
The vasodilatory effect, often observed as skin flushing or erythema, is a primary and readily measurable biological activity of nicotinic acid esters.[1] This effect is mediated by the release of prostaglandin D2 (PGD2) following GPR109A activation in skin cells.[1]
| Compound | Relative Vasodilatory Potency | Notes |
| Nicotinic Acid | +++ | Serves as the benchmark for potent induction of vasodilation.[1] |
| Methyl Nicotinate | +++ | Commonly used topically as a rubefacient due to its ability to readily penetrate the skin and induce vasodilation.[1] |
| Ethyl Nicotinate | ++ | Expected to have good skin penetration and vasodilatory effects, similar to methyl nicotinate. |
| Benzyl Nicotinate | ++ | Used in topical formulations to enhance blood flow and is known for its vasodilatory properties.[2] |
| Hexyl Nicotinate | ++++ | Exhibits strong rubefacient properties and enhanced skin penetration due to its higher lipophilicity.[3] |
Hypolipidemic Activity (Inferred)
The hypolipidemic effects of nicotinic acid, such as the reduction of triglycerides and LDL cholesterol and the increase of HDL cholesterol, are mediated by the activation of GPR109A in adipocytes, which inhibits lipolysis.[1] Since nicotinic acid esters are converted to nicotinic acid in vivo, they are expected to possess similar hypolipidemic properties.[1] The in vivo hypolipidemic activity of these esters is dependent on their hydrolysis to nicotinic acid.[1]
| Compound | Expected Hypolipidemic Activity | Key Considerations |
| Nicotinic Acid | High | Well-established therapeutic agent for dyslipidemia.[1] |
| Methyl Nicotinate | Similar to Nicotinic Acid (post-hydrolysis) | The rate and extent of hydrolysis will determine the in vivo efficacy. |
| Ethyl Nicotinate | Similar to Nicotinic Acid (post-hydrolysis) | The rate and extent of hydrolysis will determine the in vivo efficacy. |
| Benzyl Nicotinate | Similar to Nicotinic Acid (post-hydrolysis) | The rate and extent of hydrolysis will determine the in vivo efficacy. |
| Hexyl Nicotinate | Similar to Nicotinic Acid (post-hydrolysis) | The rate and extent of hydrolysis will determine the in vivo efficacy. |
Signaling Pathways and Experimental Workflows
GPR109A Signaling Pathway
The primary mechanism of action for nicotinic acid and its esters involves the activation of the G protein-coupled receptor GPR109A.[1] Upon binding of the active form (nicotinic acid), the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] This has downstream effects on protein kinase A (PKA) activity. In adipocytes, this leads to the inhibition of lipolysis.[1] In skin cells, GPR109A activation triggers the release of prostaglandins, causing vasodilation.[1]
General Experimental Workflow for Vasodilation Assay
The vasodilatory effects of nicotinic acid esters are typically assessed by measuring changes in skin blood flow after topical application. Laser Doppler flowmetry is a common non-invasive technique used for this purpose.
Experimental Protocols
In Vitro Skin Permeation Assay
Objective: To determine the rate of permeation of nicotinic acid esters across isolated human skin layers.
Methodology:
-
Skin Preparation: Human cadaver skin is obtained and dermatomed to a thickness of approximately 250 µm. The epidermis and dermis are separated, often by heat treatment. The integrity of the separated layers is confirmed histologically.
-
Diffusion Cell Setup: Static or flow-through diffusion cells (e.g., Franz diffusion cells) are used. The separated epidermal or dermal tissue is mounted between the donor and receptor compartments of the diffusion cell.
-
Dosing: A solution of the nicotinic acid ester in a suitable vehicle (e.g., ethanol/water) is applied to the stratum corneum side of the epidermis in the donor compartment.
-
Sampling: The receptor compartment is filled with a physiological buffer (e.g., phosphate-buffered saline at pH 7.4). At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.
-
Analysis: The concentration of the nicotinic acid ester and its metabolite (nicotinic acid) in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the curve. The permeability coefficient (Kp) is calculated as Jss divided by the donor concentration.
GPR109A Activation Assay (cAMP Inhibition)
Objective: To determine the potency of nicotinic acid esters in activating the GPR109A receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Preparation: Serial dilutions of the test compounds (nicotinic acid esters) and a positive control (nicotinic acid) are prepared.
-
Assay Procedure:
-
Cells are washed with an assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The test compounds are added to the cells and incubated for a short period.
-
Adenylyl cyclase is then stimulated with forskolin in the presence of the test compounds.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Hypolipidemic Activity Assay in a Rodent Model
Objective: To evaluate the effect of nicotinic acid esters on plasma lipid profiles in an animal model of dyslipidemia.
Methodology:
-
Animal Model: A suitable rodent model for dyslipidemia is used, such as rats or mice fed a high-fat diet to induce hyperlipidemia.[4] Apolipoprotein E (ApoE) or LDL-receptor knockout mice are also commonly used models of atherosclerosis and dyslipidemia.[5]
-
Acclimatization and Diet: Animals are acclimatized to the housing conditions and fed the high-fat diet for a specified period to establish elevated lipid levels.
-
Dosing: Animals are randomly assigned to treatment groups: vehicle control, positive control (nicotinic acid), and different doses of the nicotinic acid esters. The compounds are typically administered orally (e.g., by gavage) daily for several weeks.
-
Blood Sampling: Blood samples are collected from the animals at baseline and at various time points during the treatment period (e.g., weekly).
-
Lipid Analysis: Plasma is separated from the blood samples, and the levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are measured using enzymatic colorimetric assays.
-
Data Analysis: The changes in lipid levels from baseline are calculated for each treatment group. Statistical analysis (e.g., ANOVA) is performed to compare the effects of the different nicotinic acid esters with the control groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. criver.com [criver.com]
Spectroscopic analysis for the structural validation of 4-Hydroxy-6-methylnicotinic acid.
A comprehensive guide to the structural elucidation of 4-Hydroxy-6-methylnicotinic acid using spectroscopic techniques. This document provides a comparative analysis with structurally similar compounds, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in their analytical endeavors.
The structural confirmation of a synthesized or isolated compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques offer a powerful and non-destructive means to probe the molecular architecture of a substance. This guide focuses on the spectroscopic analysis of this compound, a substituted pyridine derivative of interest in various chemical and biological studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (and its methyl ester), 6-methylnicotinic acid, and 4-hydroxynicotinic acid. This data is essential for identifying the unique spectral fingerprints of each molecule.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-5 | -CH₃ | -OH/-NH | -COOCH₃ | Solvent |
| Methyl 4-hydroxy-6-methylnicotinate[1] | 8.15 (s) | 6.16 (s) | 2.16 (s) | 4.80 (s) | 3.70 (s) | D₂O |
| 6-Methylnicotinic acid | 9.06 (s) | 8.13 (dd) | 2.58 (s) | - | - | CDCl₃ |
| 4-Hydroxynicotinic acid | 8.7 (d) | 7.9 (d) | - | ~12 (br s) | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | -COOCH₃ | C=O | Solvent |
| Methyl 4-hydroxy-6-methylnicotinate[1] | 150.20 | 114.80 | 166.19 | 118.60 | 143.84 | 17.79 | 51.97 | 177.62 | D₂O |
| 6-Methylnicotinic acid | 152.3 | 129.8 | 139.1 | 123.5 | 160.2 | 24.5 | - | 166.7 | DMSO-d₆ |
| 4-Hydroxynicotinic acid | 141.2 | 116.8 | 164.5 | 110.2 | 141.2 | - | - | 168.1 | DMSO-d₆ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₇NO₃ | 153.14 | Expected [M+H]⁺ at 154, loss of CO₂ (m/z 110) |
| 6-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | 137 (M⁺), 119, 92, 65 |
| 4-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | 139 (M⁺), 122, 94, 66 |
Table 4: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=C, C=N Stretch (Aromatic) | C-H Stretch (Aromatic) | C-H Stretch (Methyl) |
| This compound (Predicted) | 2500-3300 (broad) | ~1700 | ~1600, ~1550 | ~3100-3000 | ~2950 |
| 6-Methylnicotinic acid | 2500-3300 (broad) | 1705 | 1605, 1585 | 3050 | 2980 |
| 4-Hydroxynicotinic acid | 2500-3300 (broad) | 1710 | 1610, 1570 | 3070 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte. For these acidic compounds, negative ion mode may also be informative.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to deduce structural information.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).
-
Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the UV-Vis spectrum of the sample solution.
-
-
Instrument Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Visualizing the Analytical Process
The following diagrams illustrate the experimental workflow and the logical process for structural validation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship for the structural validation of this compound.
By following the outlined experimental protocols and comparing the acquired data with the reference information provided, researchers can confidently validate the structure of this compound. The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural assignment.
References
A Comparative Guide to the Synthetic Routes of 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for 4-Hydroxy-6-methylnicotinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, well-documented synthetic routes in publicly accessible literature, this guide will focus on the most plausible and referenced pathway, while also discussing potential alternative strategies. The primary route detailed involves the transformation of dehydroacetic acid.
Route 1: Synthesis from Dehydroacetic Acid
This two-step route begins with the readily available and inexpensive starting material, dehydroacetic acid (DHA). The synthesis proceeds through a 4-hydroxy-6-methyl-2-pyrone intermediate.
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid
The initial step involves the acid-catalyzed dealdolization and decarboxylation of dehydroacetic acid to form 4-hydroxy-6-methyl-2-pyrone.
Experimental Protocol:
A detailed process for this conversion is outlined in patent literature. The reaction involves heating dehydroacetic acid with an aqueous sulfuric acid solution. Key parameters include the concentration of the sulfuric acid, the reaction temperature, and the ratio of acid to the starting material.
-
Reaction: Dehydroacetic acid is treated with an aqueous sulfuric acid solution (typically 93-95% by weight).
-
Temperature: The reaction mixture is heated to a temperature in the range of 80°C to 120°C.
-
Ratio: The weight ratio of sulfuric acid to dehydroacetic acid is typically maintained between 1.5:1 and 2.5:1.
-
Work-up: The reaction mixture is cooled and poured into water, leading to the precipitation of 4-hydroxy-6-methyl-2-pyrone, which is then isolated by filtration.
Step 2: Synthesis of this compound from 4-Hydroxy-6-methyl-2-pyrone
Proposed Experimental Protocol (based on analogy[1]):
-
Reaction: 4-Hydroxy-6-methyl-2-pyrone would be treated with aqueous ammonia.
-
Reaction Conditions: The reaction would likely be carried out at or below room temperature initially, followed by heating to drive the reaction to completion.
-
Work-up: Acidification of the reaction mixture would lead to the precipitation of the this compound product, which could then be isolated by filtration and purified by recrystallization.
Quantitative Data Summary for Route 1
| Parameter | Step 1: 4-Hydroxy-6-methyl-2-pyrone Synthesis | Step 2: this compound Synthesis (Projected) |
| Starting Material | Dehydroacetic Acid | 4-Hydroxy-6-methyl-2-pyrone |
| Key Reagents | Sulfuric Acid | Aqueous Ammonia, Acid (for work-up) |
| Typical Yield | High (specific yield not cited in snippets) | Expected to be good based on analogous reactions[1] |
| Purity | Typically requires purification by recrystallization | Typically requires purification by recrystallization |
| Scalability | Appears scalable based on patent literature | Likely scalable |
| Reaction Time | Varies based on temperature (minutes to hours) | Likely several hours |
Alternative Synthetic Strategies
While a complete, detailed second synthetic route with quantitative data was not found in the available literature, a plausible alternative approach would be a Hantzsch-type pyridine synthesis. This route would likely involve the condensation of ethyl acetoacetate, an ammonia source, and a suitable dicarbonyl equivalent. However, without specific experimental validation for the synthesis of this compound, this remains a theoretical pathway.
Visualizing the Synthetic Workflow
To illustrate the logical flow of the primary synthetic route, the following diagrams were generated using the DOT language.
Caption: Synthetic pathway of this compound starting from dehydroacetic acid.
Caption: Experimental workflow for the synthesis of 4-hydroxy-6-methyl-2-pyrone.
Conclusion
The synthesis of this compound from dehydroacetic acid represents the most clearly outlined synthetic strategy based on available information. While a detailed experimental protocol for the final conversion of 4-hydroxy-6-methyl-2-pyrone to the target molecule is inferred from analogous reactions, this route appears to be a viable and scalable option for the production of this important pharmaceutical intermediate. Further research to optimize the conditions for this second step and to explore alternative routes, such as the Hantzsch pyridine synthesis, would be beneficial for the development of more efficient and diverse manufacturing processes.
References
A Comparative Guide to the Synthetic Applications of 4-Hydroxy-6-methylnicotinic Acid and 6-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic applications of 4-Hydroxy-6-methylnicotinic acid and 6-methylnicotinic acid, two pyridine-based building blocks valuable in medicinal chemistry and organic synthesis. While both molecules share a core 6-methylnicotinic acid scaffold, the presence of a hydroxyl group at the 4-position in the former significantly influences its chemical reactivity and the synthetic routes it enables. This document outlines their primary applications, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate starting material for their synthetic targets.
Core Applications and Reactivity Profile
6-Methylnicotinic acid is a well-established precursor in the pharmaceutical industry, primarily utilized for the synthesis of its methyl ester, methyl 6-methylnicotinate. This ester is a key intermediate in the production of the selective COX-2 inhibitor Etoricoxib and the synthetic nicotine analog 6-methylnicotine .[1][2] The synthetic routes involving 6-methylnicotinic acid are robust and have been optimized for industrial-scale production.[3]
This compound , on the other hand, offers a different set of synthetic possibilities due to the electronic properties conferred by the 4-hydroxy group. This group can be transformed into other functionalities, such as a leaving group, allowing for the introduction of various substituents on the pyridine ring. Its derivatives are explored in the synthesis of complex heterocyclic systems and as scaffolds in medicinal chemistry.[4] The 4-hydroxy group also influences the reactivity of the carboxylic acid, often requiring different esterification conditions compared to its non-hydroxylated counterpart.
Quantitative Data Summary
The following tables provide a comparative summary of the key synthetic transformations for both this compound and 6-methylnicotinic acid, focusing on the synthesis of their respective methyl esters and subsequent applications.
Table 1: Comparison of Esterification Reactions
| Parameter | This compound | 6-Methylnicotinic Acid |
| Product | Methyl 4-hydroxy-6-methylnicotinate | Methyl 6-methylnicotinate |
| Reagents | EDCI, DMAP, Methanol, DCM | Methanol, Sulfuric Acid |
| Reaction Conditions | Reflux | Reflux |
| Reaction Time | Not specified (monitored by TLC) | 17 hours |
| Reported Yield | 88% | 75% |
Table 2: Comparison of Key Synthetic Applications
| Application | Starting Material | Key Intermediate | Final Product | Overall Yield | Purity |
| Anti-inflammatory Drug Synthesis | 6-Methylnicotinic acid | Methyl 6-methylnicotinate | Etoricoxib | Route-dependent | >95% (by HPLC) |
| Nicotine Analog Synthesis | 6-Methylnicotinic acid | Methyl 6-methylnicotinate | 6-Methylnicotine | >40% | >98% |
| Complex Heterocycle Synthesis | This compound | Methyl 4-hydroxy-6-methylnicotinate | Substituted bipyridine derivatives | Route-dependent | High |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate
This protocol describes the esterification of this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.
Protocol 2: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification
This protocol details the classic Fischer esterification of 6-methylnicotinic acid.[5][6]
Materials:
-
6-Methylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[6]
-
Heat the reaction mixture to reflux and maintain for 17 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate to dryness under reduced pressure.[6]
-
Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[6]
-
Extract the product with ethyl acetate (3 x 500 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter and remove the solvent under reduced pressure to afford methyl 6-methylnicotinate as an off-white solid.[6]
Protocol 3: Synthesis of 6-Methylnicotine from Methyl 6-methylnicotinate
This multi-step protocol outlines the synthesis of 6-methylnicotine starting from methyl 6-methylnicotinate.[2][7]
Step 1: Ester Condensation
-
Dissolve γ-butyrolactone (1.4 eq) in N,N-dimethylformamide (DMF) and cool to 0°C.[7]
-
Add NaH (1.5 eq) in portions and stir for 30 minutes.[7]
-
Add methyl 6-methylnicotinate (1.0 eq) and allow the reaction to proceed at room temperature for 5 hours, monitoring by TLC.[7]
Step 2: Ring Opening and Decarboxylation
-
To the product from Step 1, add a small amount of 5% dilute hydrochloric acid until no bubbles are generated.[7]
-
Add concentrated hydrochloric acid and 1,4-dioxane and heat to 95°C for 5 hours.[7]
-
Cool to room temperature and adjust the pH to 9 with 50% NaOH solution under an ice bath.[7]
-
Extract the product with an organic solvent, combine the organic phases, concentrate, and dry.[7]
Subsequent steps involve reduction, halogenation, and amination with ring closure to yield 6-methylnicotine, as detailed in the patent literature.[2]
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic pathway for Methyl 4-hydroxy-6-methylnicotinate.
Caption: Synthetic pathway for Methyl 6-methylnicotinate.
Caption: Multi-step experimental workflow for the synthesis of 6-Methylnicotine.
Conclusion
Both this compound and 6-methylnicotinic acid are valuable starting materials in organic synthesis, each with distinct advantages depending on the desired final product. 6-Methylnicotinic acid provides a direct and well-documented route to important pharmaceutical intermediates like the precursor to Etoricoxib. This compound, with its additional functional handle, opens avenues for the synthesis of more complex and diverse heterocyclic structures. The choice between these two building blocks will ultimately be guided by the specific synthetic strategy and the target molecule's structural requirements. This guide provides a foundational comparison to inform such decisions in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylnicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-hydroxy-6-methylnicotinic acid scaffold, which exists in equilibrium with its tautomeric form, 4-hydroxy-6-methyl-2-pyridone-3-carboxylic acid. While comprehensive SAR studies on a wide range of analogs targeting a single biological endpoint are not extensively documented in publicly available literature, this guide synthesizes the existing data from various studies to provide insights into the therapeutic potential of this chemical class. We will explore derivatives investigated for their anti-HIV, phytotoxic, and analgesic properties, presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts.
Comparative Biological Activity of this compound Analogs
The versatility of the this compound core allows for substitutions at various positions, leading to a diverse range of biological activities. The following tables summarize the reported activities of several analogs.
Table 1: Anti-HIV-1 Integrase Activity of Related Pyridinone Analogs
While direct data on this compound analogs as HIV-1 integrase inhibitors is limited, the structurally related 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine scaffold provides valuable SAR insights. The core scaffold of these compounds shares the hydroxypyridinone motif.
| Compound ID | Modification on Naphthyridine Scaffold | Target | IC50 (nM) | Reference |
| 4d | Extended hexanol at C6-position | Wild-Type HIV-1 Integrase | Data not specified, but noted as potent | [1] |
| Dolutegravir (DTG) | Carbamoylpyridone scaffold | Wild-Type HIV-1 Integrase | Reference drug | [2] |
| Bictegravir (BIC) | Carbamoylpyridone scaffold | Wild-Type HIV-1 Integrase | Reference drug | [1] |
Note: The data for compound 4d highlights the potential for substitution at the 6-position to enhance activity against resistant mutants.[1]
Table 2: Phytotoxic Activity of Bis-pyridone Derivatives
Condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes yields bis-pyridones with notable phytotoxic effects.
| Compound ID | Aldehyde Used for Synthesis | Yield (%) | Phytotoxic Activity (Inhibition of root growth at 6.7 x 10⁻⁸ mol/g) | Reference |
| 4a | Formaldehyde | 92 | Moderate activity against Ipomoea grandifolia and Cucumis sativus. | [3] |
| 4b | Acetaldehyde | 85 | Selective activity against dicotyledonous species. | [3] |
| 4c | Propanal | 78 | Selective activity against dicotyledonous species. | [3] |
| 4d | Butanal | 65 | Selective activity against dicotyledonous species. | [3] |
| 4e | Pentanal | 55 | Selective activity against dicotyledonous species. | [3] |
| 4f | Hexanal | 35 | Selective activity against dicotyledonous species. | [3] |
Note: These compounds generally showed greater activity against the dicotyledonous species Ipomoea grandifolia and Cucumis sativus compared to the monocotyledonous Sorghum bicolor.[3]
Table 3: Analgesic Activity of Structurally Related Benzothiazine Carboxamides
N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, which are structurally distinct but share the feature of an acidic proton and a carboxamide group, have been evaluated for analgesic activity. This provides a useful comparison for potential applications of nicotinic acid analogs.
| Compound ID | Substitution on Pyridine Ring | Analgesic Activity (Compared to reference drugs) | Reference |
| 4a | N-(Pyridin-2-yl) | High | [4] |
| 4d | N-(5-Methylpyridin-2-yl) | High | [4] |
Note: The analgesic and anti-inflammatory activity of these compounds were found to be dependent on the mutual arrangement of the benzothiazine and pyridine fragments.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of the core scaffold and a key biological assay.
Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (3)
This protocol describes the conversion of commercial dehydroacetic acid to the core pyridone scaffold.[3]
-
Hydrolysis of Dehydroacetic Acid (1): Dehydroacetic acid is hydrolyzed using sulfuric acid to yield 2,4-pentanedione-3-carboxylic acid (2).
-
Reaction with Ammonia: Compound 2 is then reacted with aqueous ammonium hydroxide to produce 4-hydroxy-6-methylpyridin-2(1H)-one (3 ). The yield for this step is reported to be around 80%.
HIV-1 Integrase Strand Transfer Assay
This assay is used to determine the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.[1][5]
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase and a labeled oligonucleotide substrate that mimics the viral DNA end are prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Mg²⁺ or Mn²⁺ ions, which are essential cofactors for integrase activity.
-
Inhibition Assay: The test compounds are pre-incubated with the integrase enzyme. The strand transfer reaction is initiated by the addition of the oligonucleotide substrate.
-
Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized using an appropriate detection method (e.g., fluorescence or autoradiography).
-
Data Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing Synthesis and Structure-Activity Relationships
Diagrams generated using Graphviz provide a clear visual representation of chemical synthesis pathways and the logical relationships in SAR studies.
Caption: Synthesis of the 4-hydroxy-6-methylpyridin-2(1H)-one scaffold.
Caption: General points for SAR modification on the core scaffold.
Comparison with Other Scaffolds: 3-Hydroxypyrimidine-2,4-diones
A noteworthy comparison can be made with 3-hydroxypyrimidine-2,4-diones, which have been investigated as HIV integrase inhibitors.[2][5] This scaffold shares a key pharmacophoric feature with 4-hydroxy-2-pyridones: a β-dicarbonyl-like system with an adjacent hydroxyl group capable of chelating metal ions (Mg²⁺) in the active site of enzymes like HIV integrase.[2][5] The SAR studies on these pyrimidine derivatives have shown that:
-
The N-3 hydroxyl group is crucial for metal chelation and inhibitory activity.[5]
-
Substitutions at the N-1 and C-6 positions significantly influence antiviral potency and selectivity.[2]
-
A hydrophobic benzyl moiety attached to the N-1 position is often optimal for fitting into a hydrophobic pocket of the enzyme's active site.[5]
These findings suggest that similar modifications to the this compound scaffold, particularly at the N-1 and C-6 positions, could be a promising strategy for developing potent enzyme inhibitors.
References
- 1. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of Synthesized 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 4-Hydroxy-6-methylnicotinic acid. The selection of an appropriate method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines various techniques, their underlying principles, experimental protocols, and comparative performance data to aid in method selection and implementation.
Overview of Analytical Methods
The purity of an organic compound such as this compound can be assessed using a variety of analytical techniques. The most common and effective methods include chromatography, spectroscopy, and titrimetry. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to rigorous purity certification.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[1][2] It is particularly well-suited for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile and semi-volatile compounds.[3] For polar molecules like this compound, derivatization is often required to increase volatility.[3][4]
Spectroscopic Methods:
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[5]
-
UV-Vis Spectrophotometry: A simpler and more cost-effective method for quantitative analysis, based on the absorbance of ultraviolet-visible light by the analyte in a solution.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): An absolute method for determining the purity of crystalline organic compounds by analyzing their melting behavior.[6]
Titrimetric Methods:
-
Acid-Base Titration: A classical and cost-effective method for quantifying acidic or basic substances.[7]
Comparative Performance of Analytical Methods
The selection of a purity determination method should be based on a thorough evaluation of its performance characteristics. The following table summarizes key quantitative data for the discussed methods. It is important to note that the data for HPLC and GC-MS are based on studies of nicotinic acid and its derivatives and should be considered as representative estimates for this compound.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1][2] | 10-200 µg/mL[1] | 0.70-1.18 mg/L[1] | <10 µg/mL[1] | <2.04%[1] | 87-102%[1] |
| GC-MS | Chromatographic separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[3] | up to 1.000 g/L[3] | 4.54 mg/L[3] | Not specified | 1.65-2.89%[3] | 90.1-93.2%[3] |
| qNMR | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei, using an internal standard.[5] | Method dependent | Method dependent | Method dependent | Typically <1% | High |
| DSC | Determination of purity based on the melting point depression caused by impurities.[6] | Not applicable | Not applicable | Not applicable | Method dependent | High for >98% pure compounds |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standard basic titrant.[7] | Method dependent | Method dependent | Method dependent | Typically <1% | High |
| UV-Vis | Measurement of the absorbance of light by the analyte at a specific wavelength. | Method dependent | Method dependent | Method dependent | Method dependent | Method dependent |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide experimental protocols for the key analytical methods.
This method is adapted from a validated procedure for the analysis of nicotinic acid and its derivatives.[2]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: A tertiary mixture of methanol, acetonitrile, and water (20:20:60 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 216 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the synthesized sample in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity by comparing the measured concentration to the theoretical concentration. The presence of any impurity peaks should be noted and quantified if necessary.
-
Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC-MS analysis.[3] The following protocol is based on a method for nicotinic acid.[3]
-
Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Add pyridine as a solvent and dissolve the sample.
-
Add hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) as silylating agents.[3]
-
Heat the mixture to facilitate the derivatization reaction, forming the trimethylsilyl (TMS) ester of the carboxylic acid and the TMS ether of the hydroxyl group.
-
After cooling, extract the derivatized product with a non-polar solvent like n-heptane.[3]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the purity by the area percentage method, assuming that all components have a similar response factor. For more accurate quantification, an internal standard should be used.
-
This protocol provides a general guideline for purity determination by ¹H qNMR using an internal standard.[5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound sample into an NMR tube.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100 Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
This method is suitable for crystalline solids with high purity (>98%).[6]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline this compound into a DSC pan.
-
Hermetically seal the pan.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
-
Data Analysis:
-
The instrument's software calculates the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. The analysis involves integrating the area of the melting endotherm to determine the enthalpy of fusion and analyzing the shape of the melting peak.
-
This method quantifies the acidic carboxylic group of this compound.
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein indicator solution.
-
Solvent: A mixture of ethanol and water (1:1 v/v) to dissolve the analyte.
-
-
Procedure:
-
Accurately weigh a sample of synthesized this compound and dissolve it in the ethanol/water solvent in a conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution from a burette until a persistent faint pink color is observed (the endpoint).
-
Record the volume of NaOH solution used.
-
-
Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100 Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_analyte = Molecular weight of this compound (153.14 g/mol )
-
m_sample = mass of the sample (g)
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Workflow for purity determination by HPLC.
Caption: Workflow for purity determination by GC-MS.
Caption: Workflow for purity determination by qNMR.
Conclusion
The choice of an analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis, including the desired accuracy and precision, available instrumentation, and the nature of potential impurities. HPLC is a robust and versatile method for routine quality control. GC-MS, although requiring derivatization, is excellent for identifying and quantifying volatile impurities. qNMR stands out as a primary method for providing highly accurate purity values without the need for an analyte-specific reference standard. DSC is a valuable tool for the purity assessment of highly crystalline materials. Finally, acid-base titration offers a simple and cost-effective, albeit less specific, means of quantification. For comprehensive characterization and in regulated environments, a combination of orthogonal methods (e.g., HPLC and qNMR) is often recommended to ensure the highest confidence in the purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.eduhk.hk [repository.eduhk.hk]
- 3. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. rsc.org [rsc.org]
- 7. Acid Base Titration (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-Hydroxy-6-methylnicotinic Acid and its Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-hydroxy-6-methylnicotinic acid, a valuable building block in medicinal chemistry, can be approached through various catalytic strategies. The efficiency of these methods, measured by chemical yield, reaction conditions, and catalyst type, is a critical factor in selecting an optimal synthetic route. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound and its immediate precursor, 4-hydroxy-6-methyl-2-pyridone, supported by experimental data.
Performance Comparison of Catalytic Systems
The selection of a catalyst and synthetic route significantly impacts the overall efficiency of producing this compound and its derivatives. The following table summarizes the performance of different catalytic systems based on reported yields and reaction conditions.
| Starting Material | Catalyst/Reagent | Product | Yield (%) | Key Reaction Conditions |
| Dehydroacetic Acid | 92% Sulfuric Acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | 86 | Heated to 130°C for 10 minutes.[1][2] |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | 28% Ammonium Hydroxide | 4-Hydroxy-6-methylpyridin-2(1H)-one | 80 | Reaction with aqueous ammonium hydroxide.[1][2] |
| Acetylacetone & Cyanoacetamide | K₂CO₃ & TBAHSU (Phase Transfer Catalyst) | 4,6-dimethyl-3-cyano-2-pyridone | 73 | Two-phase system. |
| Ethyl Acetoacetate & Cyanoacetamide | K₂CO₃ | 4-methyl-3-cyano-6-hydroxy-2-pyridone | Traces | Reaction in water. |
| Ethyl Acetoacetate & Cyanoacetamide | KOH | 4-methyl-3-cyano-6-hydroxy-2-pyridone | Poor | - |
| Ethyl Acetoacetate & Ethyl Cyanoacetate | Ammonium Carbonate | 2,6-dihydroxy-3-cyano-4-methyl pyridine | 95 | Reaction in an aqueous medium at 80°C.[3] |
*Note: These products are structurally related to this compound and demonstrate the efficacy of different catalytic systems in similar pyridine ring syntheses.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key reactions cited in the performance table.
Protocol 1: Two-Step Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid
This protocol details a high-yielding, two-step synthesis of a direct precursor to the target molecule.
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [1][2]
-
Materials: Dehydroacetic acid, 92% sulfuric acid aqueous solution, crushed ice, cold water.
-
Procedure:
-
In a 25 mL flask, combine dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol).
-
Heat the mixture to 130°C for 10 minutes.
-
While still warm, pour the mixture into a beaker containing chopped ice.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
The isolated product is 4-hydroxy-6-methylpyran-2-one as a white solid (86% yield).
-
Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [1][2]
-
Materials: 4-Hydroxy-6-methylpyran-2-one, 28% ammonium hydroxide.
-
Procedure:
-
To a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) under stirring.
-
The reaction proceeds to yield 4-hydroxy-6-methylpyridin-2(1H)-one (80% yield).
-
Protocol 2: Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine[3]
This protocol outlines a one-pot synthesis of a related pyridone derivative using ammonium carbonate.
-
Materials: Ethyl acetoacetate, ethyl cyanoacetate, ammonium carbonate, ethanol, water.
-
Procedure:
-
Prepare a 1:1 mixture of ethanol and water.
-
In a reaction vessel, combine ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in the ethanol-water mixture (2 mL).
-
Stir the mixture at 80°C.
-
The reaction yields 2,6-dihydroxy-3-cyano-4-methyl pyridine (95% yield).
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the key synthetic transformations discussed.
References
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Investigating the Cross-Reactivity of 4-Hydroxy-6-methylnicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides an objective comparison of the cross-reactivity of 4-Hydroxy-6-methylnicotinic acid derivatives against key biological targets. The following sections summarize quantitative data, detail experimental methodologies, and visualize relevant biological pathways to aid in the development of more selective and effective therapeutic agents.
Derivatives of nicotinic acid have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and neurological agents. A critical aspect of their preclinical evaluation is the assessment of their cross-reactivity, which can unveil potential off-target effects or polypharmacology. This guide focuses on derivatives of the this compound scaffold and its close analogs, exploring their inhibitory activity against key enzymes such as Cyclooxygenases (COX-1 and COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and D-amino acid oxidase (DAAO).
Comparative Inhibitory Activity
The selectivity of this compound derivatives and related nicotinic acid analogs varies significantly depending on the structural modifications of the parent molecule and the target enzyme. The following tables present a summary of the available quantitative data for key enzyme targets, allowing for a direct comparison of their potency and selectivity.
Cyclooxygenase (COX) Inhibition
Nicotinic acid derivatives have been explored as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit the constitutively expressed COX-1.[1]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | COX-1 | 15.2 | 0.13 |
| COX-2 | 2.0 | ||
| Derivative 2 | COX-1 | >100 | >100 |
| COX-2 | 1.0 | ||
| Celecoxib (Reference) | COX-1 | 15.0 | 30 |
| COX-2 | 0.05 |
Table 1: In vitro inhibitory activity of selected nicotinic acid derivatives against ovine COX-1 and COX-2. Data extracted from a study on nicotinate derivatives as potential anti-inflammatory agents.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2] Nicotinamide derivatives have been synthesized and evaluated for their potential to inhibit this receptor tyrosine kinase.
| Compound | Target Enzyme | IC50 (µM) |
| Nicotinamide Derivative A | VEGFR-2 | 0.15 |
| Nicotinamide Derivative B | VEGFR-2 | 0.28 |
| Sorafenib (Reference) | VEGFR-2 | 0.09 |
Table 2: In vitro inhibitory activity of selected nicotinamide derivatives against VEGFR-2. Data extracted from a study on nicotinamides as apoptotic VEGFR-2 inhibitors.[3]
D-Amino Acid Oxidase (DAAO) Inhibition
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit.
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were reconstituted in a suitable buffer.
-
Compound Incubation: A range of concentrations of the test compounds (typically from 0.01 to 100 µM) were pre-incubated with the respective COX isoform for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin Measurement: The reaction was allowed to proceed for a specified time (e.g., 2 minutes) and then stopped. The amount of prostaglandin H2 (PGH2) produced was measured using a colorimetric peroxidase substrate in the EIA.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration. The selectivity index was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against the VEGFR-2 tyrosine kinase was assessed using a kinase assay kit.
-
Assay Setup: The assay was performed in a 96-well plate format. Each well contained the VEGFR-2 enzyme, a suitable buffer with ATP and MgCl2, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction was initiated by the addition of a biotinylated peptide substrate.
-
Incubation: The plate was incubated for a defined period (e.g., 1 hour) at a controlled temperature to allow for the phosphorylation of the substrate by VEGFR-2.
-
Detection: A europium-labeled anti-phosphotyrosine antibody was added to the wells. The amount of phosphorylated substrate was then quantified using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The IC50 values were determined by fitting the dose-response curves of the percentage of inhibition against the compound concentrations.
Visualizing Biological and Experimental Frameworks
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by nicotinic acid derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Hydroxy-6-methylnicotinic Acid: A Comparative Analysis of Heterocyclic Compound Performance
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery and development, the thorough evaluation of novel chemical entities is paramount. This guide presents a comprehensive performance benchmark of 4-Hydroxy-6-methylnicotinic acid against a range of other heterocyclic compounds, providing researchers, scientists, and drug development professionals with objective, data-driven insights. By examining key biological activities and outlining detailed experimental methodologies, this publication aims to facilitate informed decision-making in the pursuit of next-generation therapeutics.
Introduction to this compound
This compound, a pyridine derivative, belongs to a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] The inherent chemical versatility of the pyridine scaffold allows for a wide array of structural modifications, enabling the fine-tuning of pharmacological properties.[1] This guide will delve into the comparative performance of this compound and related heterocyclic structures in key therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
Comparative Performance Data
The following tables summarize the biological activities of various heterocyclic compounds, including nicotinic acid derivatives, providing a quantitative basis for performance comparison.
Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound ID | Derivative Type | Assay | Target/Mechanism | IC50 (µM) | Reference |
| 4h | Nicotinic acid derivative | Nitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages) | Inhibition of Nitrite Production | 86.109 ± 0.51 | [2] |
| 5b | Nicotinic acid derivative | Nitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages) | Inhibition of Nitrite Production | 119.084 ± 0.09 | [2] |
| 7a | Pyridine derivative | Nitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages) | Inhibition of Nitrite Production | 76.6 | [3] |
| 7f | Pyridine derivative | Nitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages) | Inhibition of Nitrite Production | 96.8 | [3] |
| Ibuprofen | Standard NSAID | Nitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages) | COX Inhibition | Not specified as IC50 | [2] |
Lower IC50 values indicate greater potency.
Table 2: Anticancer Activity of Pyridine Derivatives against MCF-7 (Human Breast Cancer) Cell Line
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 | [4] |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 | [4] |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 | [4] |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 | [4] |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported | [4] |
Lower IC50 values indicate greater cytotoxicity.
Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| 5 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 7.81 - 15.62 | [5] |
| 13 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |
| 13 | Acylhydrazone | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [5] |
| 25 | 1,3,4-oxadiazoline | Various bacterial strains | Active against all tested strains | [5] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
This assay measures the production of nitrite, a stable metabolite of nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS to induce an inflammatory response and NO production.
-
Griess Assay: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite in the supernatant is determined using the Griess reagent, which involves a colorimetric reaction.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the untreated, LPS-stimulated control. IC50 values are then determined.[2][3]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[4]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: The target bacterial strains are grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced inflammation and the potential inhibitory action of test compounds.
Caption: General experimental workflow for the biological screening of heterocyclic compounds.
Conclusion
The presented data highlights the significant biological potential of nicotinic acid and other pyridine derivatives across various therapeutic areas. While direct comparative data for this compound is limited in the public domain, the structure-activity relationships derived from analogous compounds suggest that modifications to the pyridine ring and its substituents can profoundly impact biological activity.[6] The provided experimental protocols offer a standardized framework for conducting further comparative studies, which are essential for elucidating the full therapeutic potential of this compound and other novel heterocyclic compounds. This guide serves as a foundational resource to aid researchers in the strategic design and evaluation of next-generation drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Hydroxy-6-methylnicotinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Hydroxy-6-methylnicotinic acid (CAS No. 67367-33-3), ensuring compliance with general safety standards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated. Use only in a well-ventilated area, preferably within a fume hood. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to prevent skin contact. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and in good condition.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).
-
-
Handling Spills:
-
In the event of a small spill, carefully sweep the solid material to collect it into an airtight container, taking care not to disperse dust.
-
The collected material should be treated as hazardous waste and disposed of according to the procedures outlined here.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult your institution's environmental health and safety (EHS) guidelines for specific storage time limits.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Provide the contractor with accurate information about the chemical waste.
-
-
Disposal Method:
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.
-
Alternatively, the waste may be dissolved or mixed with a combustible solvent before incineration.
-
All disposal activities must be in strict accordance with federal, state, and local regulations.[1]
-
Quantitative Disposal Data
At present, there is no publicly available, specific quantitative data, such as permissible concentration limits for alternative disposal methods, for this compound. The standard procedure is complete disposal via a licensed waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Hydroxy-6-methylnicotinic acid
Essential Safety and Handling Guide for 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, powdered organic acid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-efficiency particulate respirator. | Prevents inhalation of irritating dust particles.[6] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended for handling larger quantities. | Protects against contamination of personal clothing. |
Step-by-Step Operational Plan for Handling
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the container is tightly closed when not in use.[2]
-
Label the storage area with the chemical name and appropriate hazard warnings.
2.2. Preparation and Weighing
-
All handling of the solid chemical must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[7]
-
Before handling, don the appropriate PPE as specified in Table 1.
-
To minimize dust generation, gently scoop the required amount of the chemical instead of pouring it from a height.
-
Use a dedicated set of tools (spatulas, weigh boats) for this chemical to prevent cross-contamination.
-
Clean all tools and the work surface with a damp cloth after use to collect any residual dust.
2.3. Experimental Use
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, do so in a well-ventilated area, preferably within the fume hood.
-
Keep all containers with the chemical covered when not in immediate use.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the waste container as "Hazardous Waste: Solid Organic Acid (this compound)" and include the date of initial waste addition.
-
Do not mix this waste with other waste streams, particularly bases or strong oxidizing agents.
3.2. Waste Storage and Pickup
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas and clearly marked.
-
Once the container is full or has been in use for the maximum allowable time according to your institution's policy (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online request form or a direct call to the EHS office.
Emergency Procedures
4.1. Spills
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth and dispose of the cloth in the hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor.
-
Restrict access to the spill area.
-
Contact your institution's EHS or emergency response team for cleanup.
-
4.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps and safety considerations for handling this compound.
References
- 1. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 2. mynewlab.com [mynewlab.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. offices.austincc.edu [offices.austincc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
